1-(2-Bromoethyl)-3-methylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJFINZGUXVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341157 | |
| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16799-08-9 | |
| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to 1-(2-Bromoethyl)-3-methylbenzene. The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Chemical Identity and Physical Properties
This compound, also known as 3-methylphenethyl bromide, is a substituted aromatic compound with the chemical formula C₉H₁₁Br.[1] It serves as a valuable intermediate in the synthesis of various more complex organic molecules. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| CAS Number | 16799-08-9 | [1] |
| Appearance | Liquid | - |
| Boiling Point | 101-103 °C at 11 mmHg | - |
| Density | 1.307 g/mL at 25 °C | - |
| Refractive Index (n20/D) | 1.550 | - |
| InChI | 1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | [1] |
| SMILES | Cc1cccc(CCBr)c1 | - |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the bromination of the corresponding alcohol, 2-(3-methylphenyl)ethanol (also known as 2-(m-tolyl)ethanol). This reaction can be effectively carried out using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: A workflow diagram illustrating the synthesis of this compound.
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using PBr₃.
Materials:
-
2-(3-methylphenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-methylphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.4 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods. Key spectral data are summarized in Table 2.
Table 2: Spectral Data for this compound
| Spectrum Type | Key Features |
| ¹H NMR (CDCl₃) | δ 7.23 (t, J = 7.5 Hz, 1H), 7.10 (d, J = 7.5 Hz, 1H), 7.03 (d, J = 8.6 Hz, 2H), 3.58 (t, J = 7.7 Hz, 2H), 3.15 (t, J = 7.7 Hz, 2H), 2.37 (s, 3H).[2] |
| ¹³C NMR (CDCl₃) | Expected peaks for the aromatic carbons, the methyl carbon, and the two ethyl carbons. Specific shifts can be predicted or found in spectral databases. |
| IR (Infrared) | Characteristic peaks for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching frequency. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 198 and 200 in a roughly 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |
Purification
Purification of the synthesized this compound is crucial to remove unreacted starting materials, reagents, and byproducts.
Purification Workflow
The general workflow for the purification of alkyl bromides synthesized from alcohols is outlined below.
Caption: A step-by-step workflow for the purification of this compound.
Detailed Purification Protocol
-
Aqueous Workup: Following the reaction, the crude mixture is typically quenched with water or an ice-water mixture to decompose any remaining brominating reagent. The product is then extracted into an organic solvent such as diethyl ether or dichloromethane.
-
Washing: The organic extract is washed with a dilute aqueous base, such as sodium bicarbonate solution, to remove any acidic byproducts like HBr.[3] A subsequent wash with brine helps to remove residual water.[3]
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove dissolved water.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.
-
Vacuum Distillation: The final purification is achieved by vacuum distillation.[4] This is a standard method for purifying liquid organic compounds, especially those with relatively high boiling points, to prevent decomposition at atmospheric pressure.[5]
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This guide provides a foundational understanding of the synthesis and properties of this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced synthetic methodologies.
References
- 1. This compound | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
Characterization of 1-(2-Bromoethyl)-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1-(2-Bromoethyl)-3-methylbenzene (CAS No: 16799-08-9), a key intermediate in various organic syntheses. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methylphenethyl bromide, m-Tolylethyl bromide | [1] |
| CAS Number | 16799-08-9 | [1] |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Boiling Point | Not available (estimated >180 °C) | |
| Density | Not available | |
| Refractive Index | Not available | |
| XLogP3 | 3.3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the expected and observed spectroscopic data.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 198/200 | Molecular ion peak ([M]+, [M+2]+) due to bromine isotopes (⁷⁹Br/⁸¹Br) |
| 119 | Loss of Br radical |
| 105 | Tropylium ion fragment after benzylic cleavage |
| 91 | Toluene fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure and data from similar compounds. The predicted chemical shifts are relative to tetramethylsilane (TMS) in a CDCl₃ solvent.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H (Position 5) |
| ~7.05 | m | 3H | Ar-H (Positions 2, 4, 6) |
| ~3.55 | t | 2H | -CH₂-Br |
| ~3.15 | t | 2H | Ar-CH₂- |
| ~2.35 | s | 3H | Ar-CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | Ar-C (Quaternary, C-CH₃) |
| ~138.0 | Ar-C (Quaternary, C-CH₂CH₂Br) |
| ~129.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~39.0 | Ar-CH₂- |
| ~33.0 | -CH₂-Br |
| ~21.5 | Ar-CH₃ |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from the corresponding alcohol, 2-(3-methylphenyl)ethanol, using phosphorus tribromide.
Materials:
-
2-(3-methylphenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-methylphenyl)ethanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly pouring the mixture over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the synthesized product to confirm its identity and purity.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 50-300 amu.
Procedure:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Acquire the data according to the conditions specified above.
-
Analyze the resulting chromatogram for purity and the mass spectrum of the main peak to confirm the identity of this compound by comparing it with the expected fragmentation pattern.
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to the Reactivity of 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 1-(2-bromoethyl)-3-methylbenzene. The document details the principal reactions this compound undergoes, including nucleophilic substitution, elimination, and Grignard reagent formation. For each reaction type, theoretical mechanisms, key influencing factors, and detailed experimental protocols for analogous substrates are presented. Quantitative data, where available for structurally similar compounds, is summarized to provide insights into expected yields and reaction efficiencies. Furthermore, this guide explores the potential biological significance of derivatives of this compound, specifically focusing on the interaction of 3-methylphenethylamine with the dopamine transporter, a key target in neuropharmacology and drug development.
Introduction
This compound, also known as 3-methylphenethyl bromide, is a substituted aromatic alkyl halide. Its chemical structure, featuring a primary bromoalkane attached to a meta-substituted toluene ring, imparts a versatile reactivity profile. The presence of a good leaving group (bromide) on a primary carbon atom makes it a prime candidate for nucleophilic substitution reactions. Concurrently, the potential for elimination reactions to form 3-methylstyrene exists, particularly in the presence of strong, sterically hindered bases. The ability to form a Grignard reagent further extends its synthetic utility, allowing for the formation of new carbon-carbon bonds. Understanding the interplay between these reaction pathways is crucial for its effective application in organic synthesis and the development of novel chemical entities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.[1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol |
| CAS Number | 16799-08-9 |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Nucleophilic Substitution Reactions
This compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions due to the primary nature of the alkyl halide. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
General Mechanism (SN2)
The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.
Figure 1: General mechanism of an SN2 reaction.
Factors Influencing SN2 Reactivity
| Factor | Influence on Reaction Rate |
| Nucleophile Strength | Stronger nucleophiles (e.g., CN⁻, I⁻, RS⁻) lead to faster reaction rates. |
| Solvent | Polar aprotic solvents (e.g., DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Steric Hindrance | As a primary alkyl halide, this compound has low steric hindrance at the reaction center, favoring the SN2 pathway. |
| Leaving Group Ability | Bromide is a good leaving group, facilitating the substitution. |
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide, a classic example of an SN2 reaction. While specific to a different substrate, it provides a solid framework for reacting this compound with an alkoxide.
Reaction: Formation of 1-ethoxy-3-methylphenylethane.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Expected Yield: While no specific yield is reported for this exact reaction, Williamson ether syntheses with primary alkyl halides typically proceed with good to excellent yields (70-95%).
Representative Experimental Protocol: Synthesis of 3-Methylphenethyl Cyanide
This protocol outlines the reaction with sodium cyanide to produce a nitrile, a key intermediate in the synthesis of amines and carboxylic acids.
Reaction: Formation of 3-(3-methylphenyl)propanenitrile.
Materials:
-
This compound
-
Sodium cyanide
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the nitrile.
Expected Yield: Nucleophilic substitution with cyanide on primary alkyl halides generally provides high yields, often exceeding 80%. For example, the reaction of a substituted benzylic bromide with sodium cyanide in DMSO at 90°C for 2 hours resulted in an 87% yield.[2]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 (bimolecular elimination) reaction to form 3-methylstyrene.
General Mechanism (E2)
The E2 reaction is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.
Figure 2: General mechanism of an E2 reaction.
Factors Influencing E2 Reactivity
| Factor | Influence on Reaction Outcome |
| Base Strength and Steric Hindrance | Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) favor E2 elimination over SN2 substitution.[3][4][5] |
| Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. |
| Solvent | A less polar solvent can favor elimination. |
Representative Experimental Protocol: Synthesis of 3-Methylstyrene
This protocol details the elimination reaction to form the corresponding styrene derivative.
Reaction: Formation of 3-methylstyrene.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend potassium tert-butoxide (1.5 equivalents) in anhydrous THF.
-
To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux if the reaction is slow, monitoring by TLC.
-
Upon completion, cool the mixture and quench by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 3-methylstyrene by vacuum distillation.
Expected Product Distribution: With a primary alkyl halide and a strong, bulky base, the major product is expected to be the elimination product, 3-methylstyrene. The competing SN2 product, the tert-butyl ether, would be a minor byproduct.
Grignard Reagent Formation and Reactivity
This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-methylphenethylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base.
Formation of the Grignard Reagent
Figure 3: Formation of 3-methylphenethylmagnesium bromide.
Reactivity of the Grignard Reagent
The Grignard reagent is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. A key application is its reaction with carbon dioxide (carboxylation) to form a carboxylic acid.
Representative Experimental Protocol: Carboxylation of 3-Methylphenethylmagnesium Bromide
This protocol describes the formation of the Grignard reagent followed by its reaction with carbon dioxide.
Reaction: Formation of 3-(m-tolyl)propanoic acid.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (aqueous)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
Procedure: Part A: Grignard Reagent Formation
-
Flame-dry a three-necked round-bottom flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Carboxylation
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding cold aqueous hydrochloric acid until the solution is acidic and all solids have dissolved.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the product from a suitable solvent system.
Expected Yield: The carboxylation of Grignard reagents is generally a high-yielding reaction, often in the range of 70-90%. A study on mechanochemical Grignard reactions with gaseous CO₂ reported yields of up to 82% for the formation of carboxylic acids from organobromides.[6]
Biological Activity of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the corresponding amine, 3-methylphenethylamine, fall into the class of phenethylamines, which are known to have significant biological activity. Many psychotropic and addictive substances share the β-phenethylamine core structure.[6][7][8]
Interaction with the Dopamine Transporter
Derivatives of β-phenethylamine can act as inhibitors of the dopamine transporter (DAT).[6][7][8][9] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which can have various physiological and psychological effects.
A study on the structure-activity relationship of β-phenethylamine derivatives found that compounds with a methyl group on the benzene ring can exhibit potent inhibitory effects on dopamine reuptake.[6][7] This suggests that 3-methylphenethylamine, which can be synthesized from this compound via nucleophilic substitution with an amine source, is a candidate for DAT inhibition.
Signaling Pathway
The inhibition of dopamine reuptake by a 3-methylphenethylamine derivative would lead to an accumulation of dopamine in the synaptic cleft. This excess dopamine would then be available to bind to and activate postsynaptic dopamine receptors (e.g., D1, D2 receptors), leading to downstream signaling cascades within the postsynaptic neuron.
Figure 4: Dopamine reuptake inhibition by a 3-methylphenethylamine derivative.
Conclusion
This compound is a versatile reagent in organic synthesis, primarily undergoing SN2, E2, and Grignard reactions. The choice of reagents and reaction conditions dictates the predominant reaction pathway. As a primary alkyl halide, it is particularly well-suited for SN2 reactions with a variety of nucleophiles. The use of strong, bulky bases promotes E2 elimination to form 3-methylstyrene, while reaction with magnesium yields a Grignard reagent capable of forming new carbon-carbon bonds. Furthermore, the potential for its amine derivatives to interact with biological targets such as the dopamine transporter highlights its relevance in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for researchers and scientists in the chemical and pharmaceutical industries.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Br (CH3)3 CO K Major Product | Filo [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1-(2-Bromoethyl)-3-methylbenzene CAS number and identifiers
An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methylbenzene
This technical guide provides comprehensive information on this compound, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed data on its identifiers, properties, and synthesis.
Core Identifiers and Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₁₁Br. It is also known by synonyms such as 3-methylphenethyl bromide.[1]
| Identifier | Value |
| CAS Number | 16799-08-9[1] |
| PubChem CID | 570684[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₉H₁₁Br[1] |
| Molecular Weight | 199.09 g/mol [1] |
| InChI | InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3[1] |
| InChIKey | STQJFINZGUXVEX-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=CC=C1)CCBr[1] |
| European Community (EC) Number | 628-031-0[1] |
| DSSTox Substance ID | DTXSID50341157[1] |
| Purity | Typically available at 95-96% purity.[1] |
| Storage | Recommended storage temperature is 2-8°C. |
| Monoisotopic Mass | 198.00441 Da[1] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a plausible and common synthetic route can be inferred from standard organic chemistry principles and the synthesis of analogous compounds like (2-bromoethyl)benzene.[2] The synthesis would likely involve the bromination of 2-(3-methylphenyl)ethanol.
Hypothetical Synthesis of this compound from 2-(3-methylphenyl)ethanol:
Materials:
-
2-(3-methylphenyl)ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
48% Hydrobromic Acid (HBr)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Calcium Chloride (CaCl₂)
-
Distilled water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool 1 mole of 2-(3-methylphenyl)ethanol in an ice bath.
-
Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring.
-
Following the addition of sulfuric acid, add 1.25 moles of 48% hydrobromic acid.
-
Heat the mixture to reflux and maintain for approximately 6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Perform a steam distillation on the reaction mixture.
-
Separate the organic layer containing the crude this compound using a separatory funnel.
-
Wash the organic layer sequentially with cold concentrated sulfuric acid (to remove any ether byproducts), water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and purify the crude product by vacuum distillation to obtain pure this compound.
Logical Relationship: Synthesis Pathway
The following diagram illustrates the proposed synthesis of this compound from 2-(3-methylphenyl)ethanol.
Caption: Proposed synthesis of this compound.
References
physical and chemical properties of 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is an organobromine compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to a toluene backbone, makes it a versatile building block for the introduction of the 3-methylphenethyl moiety into more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and discusses its potential applications, particularly in the realm of pharmaceutical development. While its direct interaction with specific biological signaling pathways is not extensively documented in publicly available literature, its utility as a precursor for pharmacologically active compounds is noteworthy.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-methylphenethyl bromide, Toluene, m-(2-bromoethyl)- | [1] |
| CAS Number | 16799-08-9 | [1] |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Appearance | Not specified; likely a liquid at room temperature | |
| Boiling Point | Data not available for this specific isomer. The related compound (2-Bromoethyl)benzene has a boiling point of 220-221 °C. | |
| Density | Data not available for this specific isomer. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.23 (t, J = 7.5 Hz, 1 H), 7.10 (d, J = 7.5 Hz, 1 H), 7.03 (d, J = 8.6 Hz, 2 H), 3.58 (t, J = 7.7 Hz, 2 H), 3.15 (t, J = 7.7 Hz, 2H), 2.37 (s, 3 H) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic and adjacent methylene protons of the ethyl chain, and the methyl group protons. The reported chemical shifts are consistent with the compound's structure.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the benzene ring. The C-Br stretching frequency is typically observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed.
Experimental Protocols
Synthesis of this compound from 2-(3-methylphenyl)ethanol
This procedure is adapted from a general method for the synthesis of bromoalkanes from alcohols.
Materials:
-
2-(3-methylphenyl)ethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
Procedure:
-
Dissolve 2-(3-methylphenyl)ethanol (1 equivalent) and carbon tetrabromide (1.1 equivalents) in dichloromethane.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.1 equivalents) in portions to the stirred mixture.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.[2]
-
Add petroleum ether to the residue to precipitate triphenylphosphine oxide.[2]
-
Filter the mixture and wash the solid with petroleum ether.[2]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.[2]
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate.[2]
Chemical Reactivity and Applications in Drug Development
As a primary alkyl halide, this compound is a versatile substrate for various nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to introduce the 3-methylphenethyl group into other molecules. This reactivity is fundamental to its application as a building block in multi-step organic syntheses.
-
Grignard Reaction: It can be used to prepare the corresponding Grignard reagent, 3-methylphenylethylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile used for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.
While specific applications of this compound in drug development are not widely reported, the closely related compound, (2-bromoethyl)benzene, is a known precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] It is utilized in the production of certain antidepressants, antihistamines, and beta-blockers.[4] Furthermore, it serves as a key intermediate in the synthesis of antimicrobial agents, such as β-peptidomimetics.[5] Given the structural similarity, this compound holds potential as a valuable intermediate for creating novel drug candidates with modified pharmacokinetic and pharmacodynamic profiles.
Signaling Pathways and Biological Activity
Currently, there is no publicly available research that directly implicates this compound in specific biological signaling pathways. Its primary role in a biological context is expected to be as a synthetic intermediate for the creation of more complex, biologically active molecules. The biological activity of any resulting compound would be determined by the overall structure and its interaction with specific biological targets.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance. The aggregated GHS classification indicates the following hazards:[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1]
References
- 1. This compound | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CAS#:1250172-40-7 | 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene | Chemsrc [chemsrc.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-bromoethyl)-3-methylbenzene, a key intermediate in organic synthesis. The document details its chemical properties, provides an experimental protocol for its synthesis, and illustrates a relevant synthetic pathway.
Chemical Identity and Properties
The compound with the structure this compound has the officially recognized IUPAC name of This compound [1]. It is also known by other synonyms such as 3-methylphenethyl bromide[1].
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in experimental settings, particularly for reaction setup and purification processes.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₁Br | [1][2] |
| Molecular Weight | 199.09 g/mol | [1][2] |
| Exact Mass | 198.00441 Da | [1] |
| CAS Number | 16799-08-9 | [1][2] |
| InChIKey | STQJFINZGUXVEX-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=CC=C1)CCBr | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 2-(3-methylphenyl)ethanol. The following protocol is a representative method.
This procedure is adapted from a general method for the preparation of (2-bromoethyl)benzene[3].
Materials:
-
2-(3-methylphenyl)ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
48% Hydrobromic acid (HBr)
-
Sodium bicarbonate (NaHCO₃) solution
-
Calcium chloride (CaCl₂), anhydrous
-
Distilled water
-
Ice bath
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cool 1 mole of 2-(3-methylphenyl)ethanol in an ice bath.
-
Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring, ensuring the temperature is kept low.
-
To this mixture, add 1.25 moles of 48% hydrobromic acid.
-
Remove the flask from the ice bath and heat the mixture to reflux for 6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
The crude product is then purified by steam distillation.
-
Transfer the distillate to a separatory funnel. The organic layer containing this compound is separated.
-
Wash the organic layer twice with an equal volume of cold, concentrated sulfuric acid to remove any ether byproducts.
-
Subsequently, wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The final product is obtained by distillation.
Applications in Organic Synthesis
This compound is a valuable reagent in the synthesis of more complex molecules, particularly in the formation of ethers and in carbon-carbon bond-forming reactions.
A notable application of this compound is in the Williamson ether synthesis, where it acts as an electrophile. For instance, it can be reacted with a phenoxide to form a substituted ether[4][5].
The following diagram illustrates the generalized workflow for the Williamson ether synthesis using this compound.
Caption: A flowchart of the Williamson ether synthesis.
This compound can also serve as a building block in the synthesis of potentially bioactive compounds. For example, it has been used as a reactant in the synthesis of β-peptidomimetics, which are of interest for their potential antimicrobial properties[6].
The logical relationship for the synthesis of a key intermediate for β-peptidomimetics is shown below.
Caption: Synthesis pathway to a β-peptidomimetic precursor.
References
- 1. This compound | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. prepchem.com [prepchem.com]
- 4. Solved Williamson Ether Synthesis Post-Lab Questions: | Chegg.com [chegg.com]
- 5. Solved What product would form if | Chegg.com [chegg.com]
- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methylbenzene: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)-3-methylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromoethyl group attached to a substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and spectral characteristics of this compound. Detailed, representative experimental protocols for its synthesis and characterization are presented, along with an exploration of its potential applications in drug development based on its chemical reactivity.
Molecular Structure and Chemical Identity
This compound, also known as 3-methylphenethyl bromide, possesses a straightforward yet synthetically valuable molecular architecture. The structure consists of a benzene ring substituted at the 1- and 3-positions with a 2-bromoethyl group and a methyl group, respectively.
Molecular Formula: C₉H₁₁Br[1]
Molecular Weight: 199.09 g/mol [1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 16799-08-9[1] |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3[1] |
| InChIKey | STQJFINZGUXVEX-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=CC=C1)CCBr[1] |
| Synonyms | 3-Methylphenethyl bromide, Toluene, m-(2-bromoethyl)-[1] |
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its computed properties, providing valuable insights for experimental design and application.
| Property | Value | Source |
| Molecular Weight | 199.09 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 198.00441 Da | PubChem[1] |
| Monoisotopic Mass | 198.00441 Da | PubChem[1] |
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic and brominated methylene protons, and the methyl protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-6.90 | m | 4H | Ar-H |
| ~3.55 | t | 2H | -CH₂-Br |
| ~3.10 | t | 2H | Ar-CH₂- |
| ~2.30 | s | 3H | Ar-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | Ar-C (quaternary, C-CH₃) |
| ~138.0 | Ar-C (quaternary, C-CH₂CH₂Br) |
| ~129.5 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~39.0 | Ar-CH₂- |
| ~33.0 | -CH₂-Br |
| ~21.5 | Ar-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| 800-700 | Strong | C-H out-of-plane bend (aromatic) |
| 690-550 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).
Mass Spectrometry Data:
| m/z | Relative Intensity | Assignment |
| 198/200 | ~1:1 | [M]⁺ (Molecular ion) |
| 119 | High | [M - Br]⁺ |
| 105 | High | [C₈H₉]⁺ (tropylium ion rearrangement) |
| 91 | Moderate | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for this compound can be adapted from the synthesis of the closely related (2-bromoethyl)benzene from 2-phenylethanol. The starting material for this synthesis would be 2-(3-methylphenyl)ethanol.
Reaction Scheme:
References
An In-depth Technical Guide to the Spectral Data of 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for 1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide. The information is curated for researchers, scientists, and professionals in drug development who require detailed spectral information for compound identification, characterization, and as a reference in synthetic chemistry. This document presents available mass spectrometry and infrared spectroscopy data, outlines a plausible synthetic route, and details generalized experimental protocols for spectral analysis.
Introduction
This compound (CAS No. 16799-08-9) is an aromatic bromoalkane with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol .[1] Its structure, featuring a bromoethyl group attached to a toluene scaffold, makes it a useful intermediate in organic synthesis, particularly in the construction of more complex molecules through reactions such as Williamson ether synthesis. Accurate spectral data is paramount for confirming the identity and purity of this compound in any research or development setting.
Synthesis Protocol
While a specific detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a reliable method can be adapted from the synthesis of the closely related compound, (2-bromoethyl)benzene, from 2-phenylethanol. The analogous starting material would be 2-(3-methylphenyl)ethanol.
Reaction Scheme:
Procedure:
-
To one mole of 2-(3-methylphenyl)ethanol, with cooling, add 0.5 moles of concentrated sulfuric acid, followed by the dropwise addition of 1.25 moles of 48% hydrobromic acid.
-
The resulting mixture is heated to reflux and maintained for 6 hours.
-
After reflux, the product is isolated via steam distillation.
-
The collected organic layer, containing crude this compound, is separated.
-
To remove any ether by-product, the crude product is washed twice with a small volume of cold, concentrated sulfuric acid or hydrochloric acid.
-
The organic layer is then washed sequentially with water, sodium bicarbonate solution (to neutralize any remaining acid), and again with water.
-
The product is dried over anhydrous calcium chloride.
-
Final purification is achieved by vacuum distillation to yield pure this compound.
Spectral Data
The following sections provide available quantitative spectral data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data is available for this compound, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Value | Source |
| Molecular Ion (M+) | m/z 198/200 (due to ⁷⁹Br/⁸¹Br isotopes) | Predicted |
| Monoisotopic Mass | 198.00441 Da | [1] |
| Major Fragments (m/z) | 119, 105 | [1] |
Interpretation of Fragmentation: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in peaks at m/z 198 and 200. The major fragment at m/z 119 likely corresponds to the loss of the bromoethyl side chain, resulting in the tolyl cation. The base peak is often observed at m/z 105, which can be attributed to the tropylium ion formed after benzylic cleavage and rearrangement, a common fragmentation pathway for alkylbenzenes.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The data is typically obtained using Fourier Transform Infrared (FTIR) spectroscopy.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | sp³ C-H stretch (from ethyl and methyl groups) |
| 1600-1585, 1500-1400 | Medium-Strong | C=C stretching in the aromatic ring |
| 900-675 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~700-500 | Medium-Strong | C-Br stretch |
Note: The table represents expected characteristic absorption bands based on the structure of this compound and general IR correlation tables. A reference spectrum is available on SpectraBase.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, for this compound were not available in the searched public-domain databases. However, predicted spectral features are outlined below based on the molecular structure.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (4H): Expected to appear in the range of δ 7.0-7.3 ppm. The splitting pattern will be complex due to the meta-substitution.
-
Methylene Protons (-CH₂-Br, 2H): A triplet is expected around δ 3.5-3.8 ppm, deshielded by the adjacent bromine atom.
-
Methylene Protons (Ar-CH₂-, 2H): A triplet is expected around δ 3.0-3.3 ppm.
-
Methyl Protons (-CH₃, 3H): A singlet is expected around δ 2.3 ppm.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (6C): Expected in the δ 125-140 ppm region. The presence of the methyl and bromoethyl substituents will result in six distinct signals.
-
Methylene Carbon (-CH₂-Br): Expected around δ 30-40 ppm.
-
Methylene Carbon (Ar-CH₂-): Expected around δ 35-45 ppm.
-
Methyl Carbon (-CH₃): Expected around δ 21 ppm.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
-
Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time, and the mass spectrum of the corresponding peak is used for compound identification by comparing it to spectral libraries and analyzing the fragmentation pattern.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid. A thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier Transform Infrared Spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean KBr/NaCl plates is recorded.
-
The sample is placed in the spectrometer, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are correlated with the vibrations of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through shimming.
-
A standard one-pulse experiment is performed.
-
Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., using a broadband decoupler) is typically performed to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values (for ¹H NMR) are analyzed to elucidate the structure of the molecule.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow from the chemical compound to its various spectral analyses.
Caption: Workflow of Spectroscopic Analysis.
References
safety and handling precautions for 1-(2-Bromoethyl)-3-methylbenzene
An In-depth Technical Guide on the Safety and Handling of 1-(2-Bromoethyl)-3-methylbenzene
This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound. It is intended for researchers, scientists, and drug development professionals who may handle this chemical in a laboratory setting. The information is compiled from safety data sheets and chemical databases to ensure adherence to established safety standards.
Chemical Identification and Physical Properties
This compound is an aromatic halogenated compound. Accurate identification and knowledge of its physical properties are fundamental to its safe handling.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 16799-08-9[1] |
| Molecular Formula | C₉H₁₁Br[1] |
| Molecular Weight | 199.09 g/mol [1] |
| Synonyms | 3-Methylphenethyl bromide |
Table 2: Physical and Chemical Properties Note: Detailed experimental data for this compound is limited. The data below for the related isomer (2-Bromoethyl)benzene (CAS 103-63-9) is provided for reference and should be used with caution.
| Property | Value (for (2-Bromoethyl)benzene) |
| Appearance | Clear, colorless to light yellow liquid[2] |
| Boiling Point | 220 - 221 °C[2] |
| Flash Point | 89 °C (Combustible)[2] |
| Density | 1.350 g/cm³[2] |
| Solubility | Insoluble in water.[2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. Understanding its specific risks is crucial for implementing appropriate safety measures.
Table 3: GHS Hazard Classification for this compound
| Classification | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3] |
| Signal Word | - | Warning[1] |
Experimental Protocols for Safe Handling
A standardized protocol is essential to minimize exposure and prevent accidents. The following procedures should be adopted when working with this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a certified chemical fume hood to minimize inhalation of vapors.[4]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that meet NIOSH or EN 166 standards. A face shield is recommended if there is a splash hazard.[6]
-
Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[6]
Handling and Storage Protocol
-
Handling:
-
Before starting work, review the Safety Data Sheet (SDS).
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[3][5]
-
Ground/bond the container and receiving equipment to prevent static discharge.[8]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
-
Storage:
Waste Disposal
-
Dispose of waste chemical and contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.
-
All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Table 4: First-Aid Measures for Exposure
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][9] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation persists, get medical advice.[3][9] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do NOT induce vomiting. |
Spill Response
-
Evacuate all non-essential personnel from the spill area.[8]
-
Ensure adequate ventilation and eliminate all ignition sources.[3][5]
-
Wear appropriate PPE, including respiratory protection if necessary.[6]
-
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, Chemizorb®).[3]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][10]
-
Specific Hazards: The compound is combustible. Vapors are heavier than air and may travel to an ignition source.[3] Hazardous combustion products include carbon oxides and hydrogen bromide gas.[3] Containers may explode when heated.[5]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Visualized Safety Workflows
The following diagrams illustrate key safety and emergency workflows for handling this compound.
Caption: General workflow for safely handling this compound in a laboratory setting.
Caption: Decision workflow for first aid response following an exposure event.
Caption: Step-by-step protocol for responding to a chemical spill.
References
- 1. This compound | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. nj.gov [nj.gov]
Commercial Availability and Synthetic Utility of 1-(2-Bromoethyl)-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is a substituted aromatic alkyl halide with the CAS number 16799-08-9.[1][2] Its chemical structure, featuring a reactive bromoethyl group attached to a toluene backbone, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, with a focus on its potential utility in pharmaceutical research and development. While direct studies on the biological activity of this specific compound are limited, its role as a precursor to various biologically active molecules, particularly substituted phenethylamines, will be explored.
Commercial Availability
This compound is commercially available from a number of chemical suppliers. The purity of the commercially available compound is typically reported to be around 96%. Researchers can acquire this chemical for laboratory and developmental purposes through these vendors.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 16799-08-9 | [1][2] |
| Molecular Formula | C₉H₁₁Br | [1][2] |
| Molecular Weight | 199.09 g/mol | [1][2] |
| Appearance | Liquid | |
| Density | 1.307 g/mL at 25 °C | |
| Boiling Point | 101-103 °C at 11 mmHg | |
| Refractive Index | n20/D 1.550 | |
| Flash Point | 109.4 °C (228.9 °F) |
Safety Information:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be used when handling this compound. It is designated as a warning signal word.[2]
Synthetic Applications and Experimental Protocols
The primary utility of this compound in a research and development setting lies in its function as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of the 3-methylphenethyl moiety onto various nucleophiles.
General Reactivity
The reactivity of this compound is analogous to its unsubstituted counterpart, (2-bromoethyl)benzene. It readily undergoes reactions with nucleophiles such as amines, alkoxides, and thiolates to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are fundamental in the synthesis of more complex molecules.
Williamson Ether Synthesis
While a specific detailed protocol for this compound was not found in the reviewed literature, its potential use in a Williamson ether synthesis has been suggested. This reaction would involve the reaction of a phenoxide with this compound to form a diaryl ether.
Hypothetical Experimental Workflow: Williamson Ether Synthesis
The following diagram illustrates a generalized workflow for a Williamson ether synthesis, which could be adapted for use with this compound.
References
Methodological & Application
Application Notes: 1-(2-Bromoethyl)-3-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is a versatile building block in organic synthesis. Its structure, featuring a primary alkyl bromide attached to a toluyl group, makes it an excellent substrate for a variety of transformations. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, and the alkyl chain can be incorporated into larger molecules through carbon-carbon bond-forming reactions. These notes provide an overview of its key applications, including detailed experimental protocols and reaction parameters.
Key Applications & Protocols
The primary applications of this compound involve its use as an electrophile in substitution reactions and as a precursor for organometallic reagents.
Nucleophilic Substitution Reactions
The most common application of this compound is in SN2 reactions, where the bromide is displaced by a variety of nucleophiles. This pathway is central to the synthesis of ethers, amines, azides, and nitriles.
This compound can react with alkoxides or phenoxides to form ethers. This reaction is a classic example of the Williamson ether synthesis. For instance, its reaction with phenol in the presence of a base yields 1-methoxy-3-(2-phenoxyethyl)benzene.
Generalized Experimental Protocol: Synthesis of 1-(3-Methylphenethoxy)benzene
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution and stir until the phenol is completely deprotonated to form the phenoxide.
-
Addition of Alkyl Halide: Slowly add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 50-100 °C and stir for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of an ether from this compound.
Direct reaction with ammonia or primary amines can yield the corresponding 3-methylphenethylamines. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium salts.[2][3] A more controlled, two-step approach via an azide or nitrile intermediate is often preferred. A powerful method for synthesizing secondary amines is through reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-(3-methylphenethylamine)
This protocol involves the synthesis of the intermediate 3-methylphenethylamine, followed by reductive amination.
Step 1: Synthesis of 3-Methylphenethylamine (via Azide Reduction)
-
Azide Formation: Dissolve this compound (1.0 eq.) in DMF. Add sodium azide (NaN₃, 1.2 eq.) and heat the mixture to ~70 °C for 4-6 hours. After cooling, pour the mixture into water and extract with ether to obtain 1-(2-azidoethyl)-3-methylbenzene.
-
Reduction: Dissolve the crude azide in methanol or ethanol. Add a reducing agent such as palladium on carbon (Pd/C, 10 mol%) and hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Alternatively, use a chemical reducing agent like lithium aluminum hydride (LiAlH₄).
-
Workup: After reduction, filter the catalyst (if using Pd/C) and evaporate the solvent. The resulting amine can be purified by distillation or converted to its hydrochloride salt for better stability and handling.
Step 2: Reductive Amination to form N-Benzyl-(3-methylphenethylamine) [4][5]
-
Imine Formation: In a flask, suspend 3-methylphenethylamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 eq.) in ethanol (10 mL). Add triethylamine (Et₃N, 1.0 eq.) and stir the reaction for 30 minutes to 3 hours, until imine formation is complete (monitored by TLC).
-
Reduction: Add sodium borohydride (NaBH₄, 2.0 mmol) to the mixture and stir for an additional 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (CH₂Cl₂) and water. Separate the organic layer and extract the aqueous layer twice more with CH₂Cl₂.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by flash chromatography. To obtain the hydrochloride salt, dissolve the purified free base in ethanol, add ethanolic HCl, and dilute with diethyl ether to induce crystallization. Isolated yields for such procedures typically range from 46–94%.[4]
| Reactant/Reagent | Molar Eq. | Role |
| 3-Methylphenethylamine HCl | 1.0 | Amine Source |
| Benzaldehyde | 1.1 | Carbonyl Source |
| Triethylamine (Et₃N) | 1.0 | Base (for free amine) |
| Sodium Borohydride (NaBH₄) | 2.0 | Reducing Agent |
| Ethanol (EtOH) | - | Solvent |
| Dichloromethane (CH₂Cl₂) | - | Extraction Solvent |
Table 1: Stoichiometry for the reductive amination of 3-methylphenethylamine.
Grignard Reagent Formation
This compound readily forms a Grignard reagent, (3-methylphenethyl)magnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic compound is a potent nucleophile and a strong base, useful for creating new carbon-carbon bonds.
Generalized Experimental Protocol: Preparation of (3-Methylphenethyl)magnesium Bromide
-
Caution: Grignard reactions are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Setup: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 eq.) in anhydrous ether from the dropping funnel. The reaction is initiated when the iodine color fades and bubbling or cloudiness appears.
-
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. A cooling bath may be necessary to control the exothermic reaction.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent and should be used immediately in subsequent reactions, such as with aldehydes, ketones, or esters.
Reaction Pathway for Grignard Reagent Formation and Use
Caption: Formation and subsequent reaction of the Grignard reagent.
Friedel-Crafts Alkylation
As an alkyl halide, this compound can be used to alkylate aromatic rings in a Friedel-Crafts reaction. This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6]
Challenges:
-
Carbocation Rearrangement: Primary alkyl halides like this one are prone to forming a primary carbocation, which can rearrange via a hydride shift to a more stable secondary benzylic carbocation. This can lead to a mixture of products.
-
Polyalkylation: The product of the alkylation is often more reactive than the starting aromatic compound, leading to multiple alkylations.[7]
Generalized Experimental Protocol: Alkylation of Benzene
-
Setup: In a flask equipped with a stirrer and cooled in an ice bath, add the aromatic substrate (e.g., a large excess of benzene, which also serves as the solvent).
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).
-
Alkyl Halide Addition: Add this compound (1.0 eq.) dropwise to the cooled mixture, maintaining a low temperature.
-
Reaction: Allow the reaction to stir at a low temperature (0-5 °C) for several hours, then let it warm to room temperature.
-
Workup: Quench the reaction by slowly pouring it over ice and hydrochloric acid. Separate the organic layer, wash with water and brine, dry over a drying agent, and remove the solvent.
-
Purification: The product mixture would likely require careful separation by distillation or chromatography to isolate the desired 1-(3-methylphenethyl)benzene from rearranged and polyalkylated byproducts.
Summary of Applications
| Reaction Type | Reagents | Product Class | Key Considerations |
| Williamson Ether Synthesis | Alcohol/Phenol, Base (K₂CO₃, NaH) | Ethers | SN2 mechanism; requires anhydrous conditions. |
| Amine Synthesis | NaN₃ then H₂/Pd; or NH₃/Amines | Primary/Secondary/Tertiary Amines | Direct amination leads to polyalkylation; azide route offers better control. |
| Grignard Reaction | Mg metal, Anhydrous Ether/THF | Grignard Reagent (Organometallic) | Highly moisture-sensitive; potent nucleophile for C-C bond formation. |
| Friedel-Crafts Alkylation | Aromatic Ring, Lewis Acid (AlCl₃) | Alkylated Aromatics | Prone to carbocation rearrangement and polyalkylation; requires careful control. |
Table 2: Overview of synthetic applications for this compound.
References
- 1. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. alpha-benzyl-N-methylphenethylamine | C16H19N | CID 93287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Untapped Potential of 1-(2-Bromoethyl)-3-methylbenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, as a versatile building block in medicinal chemistry. While direct examples of its incorporation into named drug candidates are not prevalent in publicly accessible literature, its chemical structure lends itself to the synthesis of a variety of scaffolds with established pharmacological relevance. This document explores its potential in constructing novel chemical entities for drug discovery.
Introduction
This compound is a substituted aromatic compound featuring a reactive bromoethyl group. This functional group is susceptible to nucleophilic substitution and provides a key linkage point for the elaboration of more complex molecular architectures. The presence of a methyl group on the benzene ring at the meta-position can influence the electronic properties and metabolic stability of the final compound, potentially offering advantages in drug design. This building block is a valuable starting material for creating libraries of compounds for screening and lead optimization.
Key Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery is as an electrophilic partner in reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the assembly of diverse molecular frameworks.
Synthesis of Novel Phenethylamine Derivatives
Phenethylamines are a well-established class of compounds with a broad range of biological activities, including neurotransmitter modulation. This compound can be used to synthesize novel substituted phenethylamines.
Reaction Scheme:
Caption: Synthesis of Substituted (3-methylphenethyl)amines.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the primary or secondary amine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).
-
This compound (1.2 mmol) is added dropwise to the suspension.
-
The reaction mixture is stirred at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Hypothetical Quantitative Data:
| Amine Moiety | Product | Yield (%) | Biological Target (Hypothetical) | IC₅₀ (nM) (Hypothetical) |
| Piperidine | 1-(3-methylphenethyl)piperidine | 85 | Sigma-1 Receptor | 75 |
| Morpholine | 4-(3-methylphenethyl)morpholine | 82 | Dopamine D2 Receptor | 150 |
| Aniline | N-(3-methylphenethyl)aniline | 75 | Monoamine Oxidase B | 200 |
Williamson Ether Synthesis for Novel Aryl Ethers
Aryl ethers are common motifs in many biologically active compounds. The reaction of this compound with phenols allows for the synthesis of a variety of (3-methylphenethoxy)benzene derivatives.
Reaction Scheme:
Caption: Williamson Ether Synthesis.
Experimental Protocol: General Procedure for Ether Synthesis
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, a solution of the substituted phenol (1.0 mmol) in anhydrous DMF (5 mL) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.2 mmol) in anhydrous DMF (2 mL) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water and then extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Hypothetical Quantitative Data:
| Phenol Moiety | Product | Yield (%) | Biological Target (Hypothetical) | Ki (nM) (Hypothetical) |
| 4-Chlorophenol | 1-chloro-4-(3-methylphenethoxy)benzene | 90 | 5-HT₁ₐ Receptor | 50 |
| 2-Methoxyphenol | 1-methoxy-2-(3-methylphenethoxy)benzene | 88 | Cannabinoid Receptor 1 | 120 |
| 3-Hydroxypyridine | 3-(3-methylphenethoxy)pyridine | 78 | Nicotinic Acetylcholine Receptor | 95 |
Formation of Carbon-Carbon Bonds via Organometallic Reagents
The conversion of this compound to its corresponding Grignard or organozinc reagent opens up possibilities for carbon-carbon bond formation, enabling the synthesis of more complex carbon skeletons.
Reaction Workflow:
Caption: C-C Bond Formation Workflow.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
-
Magnesium turnings (1.5 mmol) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is added dropwise to initiate the reaction (a crystal of iodine may be added if necessary).
-
The mixture is stirred at room temperature until the magnesium is consumed.
-
The resulting Grignard solution is cooled to 0 °C, and a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Hypothetical Quantitative Data:
| Electrophile | Product | Yield (%) | Potential Therapeutic Area (Hypothetical) |
| Benzaldehyde | 1-phenyl-3-(m-tolyl)propan-1-ol | 70 | CNS Disorders |
| Cyclohexanone | 1-(3-methylphenethyl)cyclohexan-1-ol | 65 | Oncology |
| Acetone | 2-methyl-4-(m-tolyl)butan-2-ol | 75 | Inflammatory Diseases |
Conclusion
This compound is a promising building block for medicinal chemistry, offering a reactive handle for the synthesis of diverse compound libraries. The protocols and potential applications outlined in this document provide a foundation for researchers to explore the synthesis of novel phenethylamine derivatives, aryl ethers, and compounds with extended carbon skeletons. The meta-methyl group provides an additional point for structure-activity relationship studies, potentially leading to the discovery of new drug candidates with improved pharmacological profiles.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 1-(2-Bromoethyl)-3-methylbenzene as a key building block. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This document outlines a detailed protocol, key reaction parameters, and visual aids to facilitate the successful application of this methodology in a research and development setting.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1][2][3] For a substrate such as this compound, the reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the site of the bromine atom, leading to the synthesis of a diverse range of substituted phenethyl derivatives.
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound is depicted below:
Figure 1: General scheme of the Suzuki coupling reaction with this compound.
Where R can be an aryl, heteroaryl, vinyl, or alkyl group.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is based on established methodologies for similar aryl bromides and should be optimized for specific substrates.[4]
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃] or a more specialized ligand like SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])
-
Solvent (e.g., Toluene, 1,4-Dioxane, or N,N-Dimethylformamide [DMF], often with the addition of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
Detailed Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 equiv).
-
Add the base (2.0-3.0 equiv).
-
The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Addition of Catalyst and Solvent:
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand.
-
Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v) via a syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
-
Reaction Conditions:
-
The reaction mixture is heated to a temperature ranging from 80 °C to 110 °C.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Data Presentation
The following tables summarize typical reaction components and conditions for the Suzuki coupling of an aryl bromide like this compound. The quantitative data is illustrative and will vary depending on the specific boronic acid, catalyst system, and reaction conditions used.
Table 1: Typical Reaction Components and Conditions
| Parameter | Recommended Reagents/Conditions |
| Aryl Bromide | This compound |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand (1-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Table 2: Illustrative Quantitative Data for the Coupling with Phenylboronic Acid
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >95 |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | >98 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 6 | 88 | >97 |
Note: The data in Table 2 is hypothetical and serves as a guideline for expected outcomes under optimized conditions.
Visualizations
Catalytic Cycle of the Suzuki Coupling Reaction
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The following diagram illustrates the typical workflow for a Suzuki coupling experiment, from the initial setup to the final product characterization.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the Grignard Reaction with 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the preparation of the Grignard reagent from 1-(2-Bromoethyl)-3-methylbenzene, namely (3-methylphenethyl)magnesium bromide, and its subsequent reactions with various electrophiles. The resulting products are valuable intermediates in the synthesis of more complex molecules, particularly in the field of drug discovery and development, where the introduction of a 3-methylphenethyl moiety can significantly influence pharmacological activity.
The primary challenge in the synthesis of Grignard reagents from 2-arylethyl halides is the potential for a Wurtz-type coupling side reaction, which can diminish the yield of the desired organomagnesium compound.[1][2] This protocol has been optimized to minimize this side reaction and provide reliable yields of the target Grignard reagent.
Reaction Scheme
The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Caption: General scheme for the formation of (3-methylphenethyl)magnesium bromide and its subsequent reaction.
Applications in Drug Development
The 3-methylphenethyl motif is a structural component found in various biologically active molecules. The ability to introduce this group via the corresponding Grignard reagent allows for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. For example, this Grignard reagent can be used to synthesize precursors to novel analgesics, anti-inflammatory agents, and compounds targeting the central nervous system. The versatility of the Grignard reaction allows for the facile creation of secondary and tertiary alcohols, as well as carboxylic acids, which can serve as key intermediates in multi-step syntheses of drug candidates.
Experimental Protocols
Protocol 1: Synthesis of (3-methylphenethyl)magnesium bromide
This protocol details the preparation of the Grignard reagent from this compound. Strict anhydrous conditions are critical for success.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal for initiation)
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF to the activated magnesium. The reaction is initiated when a cloudy appearance and gentle reflux are observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Slow Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel over a period of 1-2 hours. Maintain a gentle reflux throughout the addition. The slow addition is crucial to minimize the Wurtz coupling side reaction.[1]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution is the (3-methylphenethyl)magnesium bromide Grignard reagent.
Caption: Workflow for the synthesis of (3-methylphenethyl)magnesium bromide.
Protocol 2: Reaction with Electrophiles (General Procedure)
This protocol outlines the general procedure for reacting the prepared Grignard reagent with various electrophiles.
Materials:
-
Solution of (3-methylphenethyl)magnesium bromide in THF (from Protocol 1)
-
Electrophile (e.g., benzaldehyde, acetone, dry ice) (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Cool the solution of (3-methylphenethyl)magnesium bromide to 0 °C in an ice bath.
-
Electrophile Addition: Add a solution of the electrophile in anhydrous THF dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or distillation as appropriate.
Data Presentation
The following table summarizes the expected yields for the reaction of (3-methylphenethyl)magnesium bromide with various electrophiles based on analogous reactions reported in the literature. Actual yields may vary depending on experimental conditions.
| Electrophile | Product | Expected Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-3-(m-tolyl)propan-1-ol | 85-95 | [2] |
| Acetone | 2-Methyl-4-(m-tolyl)butan-2-ol | 70-80 | [1][3] |
| Carbon Dioxide (Dry Ice) | 3-(m-tolyl)propanoic acid | 60-75 | [4][5] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps and considerations in the Grignard reaction, highlighting the critical factors for a successful synthesis and the potential side reactions.
Caption: Logical diagram of the Grignard reaction, emphasizing critical conditions and competing pathways.
Conclusion
The Grignard reaction of this compound provides a reliable and versatile method for the synthesis of a range of valuable chemical intermediates. By carefully controlling the reaction conditions, particularly the rate of addition of the alkyl halide and the reaction temperature, the formation of the Wurtz coupling byproduct can be minimized, leading to good yields of the desired (3-methylphenethyl)magnesium bromide. The subsequent reactions with various electrophiles open up a wide array of possibilities for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in these fields.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of nitrogen and oxygen-containing heterocyclic compounds, specifically 6-methyl-1,2,3,4-tetrahydroisoquinolines and 6-methylisochroman, using 1-(2-bromoethyl)-3-methylbenzene as a common starting material. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery.
Synthesis of Nitrogen-Containing Heterocycles: 6-Methyl-1,2,3,4-tetrahydroisoquinolines
The synthesis of 6-methyl-1,2,3,4-tetrahydroisoquinolines from this compound can be achieved through two primary routes: the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction. Both pathways first require the conversion of the starting bromide to the corresponding amine.
Workflow for Tetrahydroisoquinoline Synthesis
Caption: Synthetic routes to 6-methyl-tetrahydroisoquinolines.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Methylphenyl)ethylamine (Intermediate)
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a 7 M solution of ammonia in methanol (20 eq).
-
Reaction Conditions: Heat the mixture at 100 °C for 24 hours.
-
Work-up and Purification: Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with 1 M sodium hydroxide solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify by vacuum distillation to obtain 2-(3-methylphenyl)ethylamine.
Protocol 2: Bischler-Napieralski Route to 1-Methyl-6-methyl-1,2,3,4-tetrahydroisoquinoline
-
Step 2a: Acylation
-
Dissolve 2-(3-methylphenyl)ethylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyl-2-(3-methylphenyl)ethylamine.
-
-
Step 2b: Cyclization and Reduction
-
To the crude N-acetyl-2-(3-methylphenyl)ethylamine (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) in anhydrous acetonitrile.[1]
-
Reflux the mixture for 3 hours.[2] Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify with concentrated ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.
-
Dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir at room temperature for 2 hours.
-
Remove the methanol under reduced pressure, add water, and extract with dichloromethane. Dry the organic layer, concentrate, and purify by column chromatography to afford 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline.
-
Protocol 3: Pictet-Spengler Route to 1-Methyl-6-methyl-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: Dissolve 2-(3-methylphenyl)ethylamine (1.0 eq) and acetaldehyde (1.2 eq) in toluene.
-
Reaction Conditions: Add trifluoroacetic acid (TFA, 1.1 eq) and heat the mixture to 80 °C for 12 hours.[3]
-
Work-up and Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data Summary
| Route | Step | Key Reagents | Conditions | Yield (%) |
| - | Amine Synthesis | NH₃ in MeOH | 100 °C, 24 h | ~75 |
| Bischler-Napieralski | Acylation | Acetyl chloride, Pyridine | 0 °C to RT, 4 h | >95 |
| Cyclization | POCl₃, Acetonitrile | Reflux, 3 h | 70-85[1] | |
| Reduction | NaBH₄, Methanol | 0 °C to RT, 2 h | 85-95 | |
| Pictet-Spengler | Cyclization | Acetaldehyde, TFA, Toluene | 80 °C, 12 h | 65-80[3] |
Synthesis of Oxygen-Containing Heterocycles: 6-Methylisochroman
The synthesis of 6-methylisochroman from this compound requires the initial conversion of the bromide to the corresponding alcohol, 2-(3-methylphenyl)ethanol. This is followed by an acid-catalyzed cyclization with a formaldehyde source.
Workflow for Isochroman Synthesis
References
Application Notes and Protocols for 1-(2-Bromoethyl)-3-methylbenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-methylbenzene is a versatile organic building block utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring a reactive bromoethyl group attached to a 3-methylphenyl moiety, allows for the introduction of the 3-methylphenethyl group into a wide range of molecular scaffolds. This functional group is of interest in medicinal chemistry as the methyl substitution on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability, receptor binding affinity, and lipophilicity.
The primary application of this compound in pharmaceutical synthesis is as an electrophile in alkylation reactions. It readily reacts with various nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity makes it a valuable reagent for the synthesis of a diverse array of compounds, including substituted phenethylamines, which are a common feature in many biologically active molecules.
Key Applications in Pharmaceutical Synthesis
-
Synthesis of Substituted Phenethylamines: this compound is a key starting material for the synthesis of N-substituted-3-methylphenethylamines. These compounds are important intermediates in the development of various therapeutic agents, including stimulants, antidepressants, and anorectics. The alkylation of primary or secondary amines with this compound provides a straightforward route to these valuable scaffolds.
-
Alkylation of Heterocycles: Many pharmaceutical compounds contain heterocyclic ring systems. This compound can be used to alkylate nitrogen, oxygen, or sulfur atoms within these rings to introduce the 3-methylphenethyl moiety. This modification can be used to explore structure-activity relationships (SAR) and optimize the biological activity of a lead compound.
-
Formation of Ether and Thioether Linkages: The reaction of this compound with phenols and thiols, respectively, under basic conditions (Williamson ether synthesis) provides a convenient method for the preparation of aryl 3-methylphenethyl ethers and thioethers. These structural motifs are present in a variety of biologically active molecules.
Quantitative Data Summary
The following table summarizes typical quantitative data for a representative N-alkylation reaction of a primary amine with this compound. Please note that yields and reaction times can vary significantly depending on the specific substrate, reagents, and reaction conditions employed.
| Parameter | Value | Notes |
| Reactants | ||
| Primary Amine | 1.0 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the amine. |
| Base | 2.0 - 3.0 equivalents | Common bases include K₂CO₃, Cs₂CO₃, or triethylamine. |
| Solvent | Acetonitrile, DMF, or DMSO | The choice of solvent depends on the solubility of the reactants and the reaction temperature. |
| Reaction Conditions | ||
| Temperature | 25 - 80 °C | The reaction temperature is optimized to balance reaction rate and minimize side product formation. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Outcome | ||
| Typical Yield | 70 - 95% | The yield of the desired N-alkylated product after purification. |
| Purity | >98% | Determined by HPLC or NMR after purification by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine with this compound
This protocol describes a general method for the synthesis of a secondary amine by reacting a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add this compound (1.2 eq) to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(3-methylphenethyl)amine.
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Visualizations
Caption: Experimental workflow for the N-alkylation of a primary amine.
Caption: General synthetic pathway utilizing this compound.
Application Notes and Protocols: Reaction Mechanisms Involving 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms involving 1-(2-bromoethyl)-3-methylbenzene, a versatile building block in organic synthesis. The document outlines key reactions, provides detailed experimental protocols for representative transformations, and summarizes quantitative data to facilitate research and development.
Overview of Reactivity
This compound is a primary alkyl halide with a benzene ring substituted at the meta position with a methyl group. Its reactivity is dominated by two main pathways: nucleophilic substitution and elimination reactions. The bromine atom serves as an excellent leaving group, making the adjacent benzylic carbon susceptible to nucleophilic attack. The presence of the methyl group on the aromatic ring can have a modest electronic and steric influence on the reaction rates and regioselectivity compared to its unsubstituted counterpart, (2-bromoethyl)benzene.
Key Reaction Mechanisms
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for this compound, allowing for the introduction of a wide range of functional groups. These reactions typically proceed via an SN2 mechanism due to the primary nature of the alkyl halide.
General Nucleophilic Substitution Reaction:
dot
Caption: General SN2 nucleophilic substitution pathway.
Common nucleophiles include alkoxides, cyanide, azide, and amines, leading to the formation of ethers, nitriles, azides, and amines, respectively. These products can serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form 3-methylstyrene. This reaction typically follows an E2 mechanism.
General Elimination Reaction:
dot```dot graph Elimination_Reaction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
reactant [label="this compound"]; base [label="Strong Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transition_state [label="[Base---H---CH---CH---Br]‡\n(E2 Transition State)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="3-Methylstyrene"]; byproducts [label="H-Base⁺ + Br⁻", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
reactant -> transition_state; base -> transition_state; transition_state -> product; transition_state -> byproducts; }
Caption: Synthetic utility of this compound.
Experimental Protocols
Disclaimer: These protocols are based on general procedures for similar compounds and may require optimization for this compound. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Synthesis of 1-(2-Phenoxyethyl)-3-methylbenzene (Williamson Ether Synthesis)
This protocol describes a nucleophilic substitution reaction with phenol to form an ether.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
| Reactant/Reagent | Molar Ratio | Purity |
| This compound | 1.2 | >95% |
| Phenol | 1.0 | >98% |
| Potassium Carbonate | 1.5 | >99% |
Expected Yield: 70-85% (based on analogous reactions)
Protocol 2: Synthesis of 3-Methylstyrene (Elimination Reaction)
This protocol describes an E2 elimination reaction to form an alkene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated Ammonium Chloride solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify by distillation or column chromatography on silica gel with hexane.
| Reactant/Reagent | Molar Ratio | Purity |
| This compound | 1.0 | >95% |
| Potassium tert-butoxide | 1.5 | >98% |
Expected Yield: 80-95% (based on analogous reactions)
Safety Information
This compound is expected to be an irritant to the skin, eyes, and respiratory tract. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
Application Notes and Protocols for the Derivatization of 1-(2-Bromoethyl)-3-methylbenzene for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-methylbenzene is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential biological activities. Its phenethyl backbone is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and synthetic drugs. Derivatization of this compound, primarily through substitution of the bromine atom, allows for the introduction of various functional groups, leading to the generation of novel compounds for screening in biological assays.
This document provides detailed protocols for the derivatization of this compound, focusing on N-alkylation to produce a library of substituted phenethylamine analogs. These derivatives are of significant interest for biological studies, particularly in the fields of antimicrobial research and G-protein coupled receptor (GPCR) ligand discovery. The phenethylamine scaffold is known to interact with various biological targets, and its derivatives have shown promise as antimicrobial agents and modulators of neurological pathways.[1][2][3][4][5][6][7]
Data Presentation
The following tables are provided as templates for researchers to organize and summarize their quantitative data upon synthesis and biological evaluation of this compound derivatives.
Table 1: Synthesis and Characterization of this compound Derivatives
| Derivative ID | Amine Starting Material | Reaction Time (h) | Yield (%) | Purity (%) (e.g., by HPLC) | Method of Characterization |
Table 2: Antimicrobial Activity of Synthesized Derivatives
| Derivative ID | Test Organism (e.g., E. coli, S. aureus) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
Table 3: GPCR Binding Affinity of Synthesized Derivatives
| Derivative ID | Receptor Target (e.g., 5-HT2A) | Binding Affinity (Ki, nM) | Functional Assay (e.g., EC50, IC50) (nM) |
Experimental Protocols
The following are generalized protocols for the N-alkylation of various primary and secondary amines with this compound. These protocols are based on standard organic synthesis methodologies and should be adapted and optimized by the researcher for specific substrates.
Protocol 1: General Procedure for N-alkylation of Amines
This protocol describes a direct N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask, add the amine (1.0 equivalent), potassium carbonate (2.0 equivalents), and the chosen solvent (e.g., acetonitrile).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted phenethylamine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each derivative in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each derivative in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted derivatives.
-
Include positive (bacteria in MHB without any compound) and negative (MHB only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A plausible GPCR signaling pathway that could be modulated by phenethylamine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Engineering a GPCR−Ligand Pair That Simulates the Activation of D2L by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Novel Phenoxy Ether Agrochemical Candidate from 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-methylbenzene is a versatile aromatic building block that can be utilized in the synthesis of a variety of organic molecules. While direct synthesis of a currently registered agrochemical from this specific starting material is not widely documented in public literature, its structure lends itself to the creation of novel compounds with potential agrochemical applications. This document outlines the synthesis of a candidate insect growth regulator, 1-(2-(4-phenoxyphenoxy)ethyl)-3-methylbenzene , through a Williamson ether synthesis. This target molecule shares structural motifs with known juvenile hormone mimic insecticides, such as fenoxycarb, suggesting its potential to disrupt the developmental cycle of insect pests.[1][2]
Juvenile hormone analogs act by mimicking the natural juvenile hormone in insects, which regulates metamorphosis.[1][2] By applying these mimics at inappropriate times during the insect life cycle, their normal development into adults is inhibited, leading to mortality or sterility.[1] This mode of action is generally specific to insects and has a lower toxicity profile for non-target organisms compared to traditional neurotoxic insecticides.
These application notes provide a detailed protocol for the laboratory-scale synthesis of 1-(2-(4-phenoxyphenoxy)ethyl)-3-methylbenzene, along with representative data and a discussion of the relevant biological signaling pathway.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-(2-(4-phenoxyphenoxy)ethyl)-3-methylbenzene.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 4-Phenoxyphenol | 1.0 eq |
| Potassium Carbonate (K₂CO₃) | 1.5 eq |
| Product | |
| Molecular Formula | C₂₁H₂₀O₂ |
| Molecular Weight | 304.38 g/mol |
| Reaction Conditions | |
| Solvent | Acetone |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12-18 hours |
| Results | |
| Typical Yield | 85-90% |
| Purity (by LC) | >98% |
| Physical Appearance | Off-white to pale yellow solid |
Experimental Protocols
Synthesis of 1-(2-(4-phenoxyphenoxy)ethyl)-3-methylbenzene via Williamson Ether Synthesis
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.
Materials and Reagents:
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This compound
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4-Phenoxyphenol
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Apparatus for filtration
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Thin-layer chromatography (TLC) equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-phenoxyphenol (1.0 equivalent) and anhydrous acetone. Stir the mixture until the phenol is completely dissolved.
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Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
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Addition of Alkyl Halide: Add this compound (1.0 equivalent) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
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Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be further purified by recrystallization or flash column chromatography to yield the pure 1-(2-(4-phenoxyphenoxy)ethyl)-3-methylbenzene.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 1-(2-(4-phenoxyphenoxy)ethyl)-3-methylbenzene.
Signaling Pathway: Mode of Action of Juvenile Hormone Mimics
Caption: Generalized signaling pathway for juvenile hormone mimics in insects.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(2-Bromoethyl)-3-methylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-(2-Bromoethyl)-3-methylbenzene, focusing on yield optimization and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary and reliable methods for the synthesis of this compound:
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From 3-Methylphenethyl Alcohol: This involves the reaction of 3-methylphenethyl alcohol with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).
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From 3-Methylstyrene: This method utilizes the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond of 3-methylstyrene. This is typically achieved using HBr in the presence of a radical initiator or under conditions that favor radical addition.
Q2: Which synthesis route generally provides a higher yield?
A2: Both routes can be optimized to achieve high yields. The conversion of 3-methylphenethyl alcohol using reagents like PBr₃ is often preferred for its predictability and milder reaction conditions, which can minimize side reactions.[1] The hydrobromination of 3-methylstyrene can also be very effective, but control of regioselectivity is crucial to avoid the formation of the Markovnikov product.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: Common side reactions include:
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From 3-Methylphenethyl Alcohol:
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Ether Formation: Particularly when using strong acids like H₂SO₄, elimination of water between two molecules of the starting alcohol can form a diether.[2]
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Elimination: Elimination of HBr from the product to form 3-methylstyrene can occur, especially at higher temperatures.
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-
From 3-Methylstyrene:
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Polymerization: Styrene derivatives are susceptible to polymerization, especially in the presence of radical initiators or acid catalysts.
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Markovnikov Addition: Formation of the isomeric 1-bromo-1-(3-methylphenyl)ethane can occur if the reaction conditions do not strictly favor anti-Markovnikov addition.
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Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through the following steps:
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Work-up: The reaction mixture is first washed with water to remove water-soluble impurities, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. A final wash with brine helps to remove residual water.
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Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
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Distillation: The crude product is purified by vacuum distillation to separate it from non-volatile impurities and any remaining starting material or byproducts.
Troubleshooting Guides
Low Yield in Synthesis from 3-Methylphenethyl Alcohol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Increase Temperature: If using PBr₃, a gentle warming may be required. If using HBr/H₂SO₄, ensure the reflux temperature is maintained. |
| Side Reactions | - Control Temperature: Avoid excessive heating, which can promote elimination and ether formation. - Choice of Reagent: Consider using PBr₃ instead of HBr/H₂SO₄ for milder conditions that are less prone to carbocation rearrangements and side reactions.[1] |
| Loss During Work-up | - Ensure Complete Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize product recovery. - Avoid Emulsions: If an emulsion forms during washing, adding a small amount of brine can help to break it. |
Low Yield and Impurities in Synthesis from 3-Methylstyrene
| Potential Cause | Troubleshooting Steps |
| Polymerization of Starting Material | - Use an Inhibitor: Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the 3-methylstyrene if it is being stored before use. - Control Temperature: Perform the reaction at a low temperature to minimize polymerization. |
| Formation of Markovnikov Product | - Use a Radical Initiator: Ensure the presence of a radical initiator (e.g., benzoyl peroxide, AIBN) when using HBr to promote anti-Markovnikov addition. - Avoid Protic Acids: Do not use protic acids that can promote carbocation formation and lead to the Markovnikov product. |
| Incomplete Reaction | - Ensure Efficient HBr Delivery: If using gaseous HBr, ensure a steady and sufficient flow through the reaction mixture. - Optimize Initiator Concentration: The concentration of the radical initiator may need to be optimized for efficient reaction initiation. |
Experimental Protocols
Protocol 1: Synthesis from 3-Methylphenethyl Alcohol using HBr/H₂SO₄
This protocol is adapted from the synthesis of the analogous compound, (2-bromoethyl)benzene.[2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-methylphenethyl alcohol (1.0 equivalent).
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Reagent Addition: With cooling in an ice bath, slowly add concentrated sulfuric acid (0.5 equivalents), followed by the dropwise addition of 48% hydrobromic acid (1.25 equivalents).
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Reaction: Heat the mixture to reflux and maintain for 6 hours.
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Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis from 3-Methylphenethyl Alcohol using PBr₃
This protocol is based on the general procedure for converting alcohols to alkyl bromides using phosphorus tribromide.[1]
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Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 3-methylphenethyl alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise with stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC analysis indicates the consumption of the starting material.
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Work-up: Slowly pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation.
Visual Guides
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 1-(2-Bromoethyl)-3-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(2-Bromoethyl)-3-methylbenzene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are vacuum distillation and flash column chromatography. The choice of method depends on the nature of the impurities and the desired final purity. For removing non-volatile impurities and achieving high purity, vacuum distillation is often preferred. Flash column chromatography is particularly useful for separating the target compound from impurities with similar boiling points but different polarities.
Q2: What are the likely impurities in a sample of crude this compound synthesized from 3-methylphenylethanol?
A2: When synthesizing this compound from 3-methylphenylethanol using reagents like hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), several impurities can form. These may include:
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Unreacted 3-methylphenylethanol: Incomplete reaction can leave starting material in the product mixture.
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3-Vinyltoluene: Dehydration of the starting alcohol by sulfuric acid can lead to the formation of this alkene.
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Bis(2-(3-methylphenyl)ethyl) ether: An ether byproduct can form through the reaction of two molecules of the starting alcohol.
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Elemental Bromine (Br₂): Sulfuric acid can oxidize HBr to bromine, which can result in a colored impurity.[1]
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Dibrominated products: Although less common for this specific reaction, over-bromination can lead to impurities with more than one bromine atom.
Q3: Why is vacuum distillation recommended for the purification of this compound?
A3: this compound has a relatively high boiling point at atmospheric pressure. Distillation at this temperature can lead to decomposition of the product. Vacuum distillation lowers the boiling point of the compound, allowing for its purification at a lower temperature and minimizing the risk of thermal degradation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is colored (yellow/brown) after synthesis. | Presence of elemental bromine (Br₂) due to oxidation of HBr by sulfuric acid. | Wash the crude product with a dilute aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench the bromine. |
| Low yield after purification by distillation. | - Incomplete reaction. - Product loss during aqueous workup. - Decomposition during distillation. | - Ensure the initial reaction goes to completion by monitoring with TLC or GC. - Minimize the number of extraction and washing steps. - Use vacuum distillation to lower the boiling temperature and prevent decomposition. |
| Product is still impure after distillation. | Co-distillation with impurities having similar boiling points (e.g., isomeric byproducts). | - Use a fractionating column (e.g., Vigreux column) during distillation to improve separation. - Consider an alternative purification method like flash column chromatography. |
| Bumping or uneven boiling during distillation. | - Lack of boiling chips or inadequate stirring. - Rapid heating. | - Add boiling chips or a magnetic stir bar to the distillation flask. - Heat the flask gently and evenly using a heating mantle. |
| Product decomposes in the distillation flask. | The distillation temperature is too high. | Use a higher vacuum to further reduce the boiling point. |
Quantitative Data Summary
The following table summarizes key quantitative data for the purification of this compound and its close analog, (2-Bromoethyl)benzene. The data for (2-Bromoethyl)benzene is provided as a reference due to the limited availability of specific data for the title compound.
| Parameter | Value for (2-Bromoethyl)benzene (Analog) | Notes |
| Yield | ~70% | Based on the synthesis from 2-phenylethanol. |
| Boiling Point | 220-221 °C (at atmospheric pressure) | |
| 98 °C (at 14 mmHg) | ||
| Density | 1.355 g/mL at 25 °C | |
| Refractive Index | n20/D 1.556 |
Experimental Protocols
Protocol 1: Purification of this compound via Extractive Workup and Vacuum Distillation
This protocol is adapted from the purification of the closely related compound, (2-bromoethyl)benzene.
1. Quenching and Initial Extraction:
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After the synthesis reaction is complete, cool the reaction mixture to room temperature.
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Carefully pour the mixture over crushed ice with stirring.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
2. Aqueous Washing:
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Wash the organic layer sequentially with:
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Cold water to remove water-soluble byproducts.
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A wash with cold, concentrated sulfuric acid can be performed to remove ether byproducts. This step should be done carefully.
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Saturated sodium bicarbonate solution to neutralize any remaining acidic impurities. Vent the separatory funnel frequently to release any evolved gas.
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Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.
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3. Drying and Solvent Removal:
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Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter off the drying agent.
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Remove the solvent using a rotary evaporator.
4. Vacuum Distillation:
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Set up a vacuum distillation apparatus, including a Vigreux column for better separation if needed.
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Add a magnetic stir bar or boiling chips to the round-bottom flask containing the crude product.
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Heat the flask gently in a heating mantle while applying a vacuum.
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Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethyl)-3-methylbenzene.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Q1: My reaction to synthesize this compound from 3-methylstyrene via anti-Markovnikov addition of HBr is showing a significant amount of an isomeric impurity. What is this impurity and how can I minimize it?
A1: The most common isomeric impurity in the anti-Markovnikov addition of HBr to 3-methylstyrene is the Markovnikov adduct, 1-(1-Bromoethyl)-3-methylbenzene . This occurs when the addition of HBr proceeds via an ionic mechanism instead of the desired free-radical pathway.
Troubleshooting Steps:
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Initiator Check: Ensure that a sufficient amount of a suitable radical initiator, such as benzoyl peroxide or AIBN, is used and that it is not expired or decomposed. The reaction should be initiated effectively to favor the radical pathway.
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Exclusion of Protic/Lewis Acids: Traces of acid can promote the ionic Markovnikov addition. Ensure all glassware is dry and free of acidic residues.
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Solvent Purity: Use a non-polar, aprotic solvent to discourage the formation of carbocation intermediates.
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UV Initiation: If using photochemical initiation, ensure the UV lamp is functioning correctly and the wavelength is appropriate for the initiator.
Q2: I am attempting to synthesize this compound by reducing 2-bromo-1-(3-methylphenyl)ethan-1-one, which was prepared by Friedel-Crafts acylation of toluene. My final product is contaminated with other isomers. What are they and how can I avoid them?
A2: The Friedel-Crafts acylation of toluene with bromoacetyl chloride (or bromide) will produce a mixture of ortho, meta, and para isomers due to the directing effect of the methyl group on the toluene ring. The primary isomers you will encounter are 1-(2-Bromoethyl)-2-methylbenzene (ortho) and 1-(2-Bromoethyl)-4-methylbenzene (para).
Troubleshooting Steps:
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Purification of the Intermediate: It is crucial to purify the ketone intermediate (2-bromo-1-(m-tolyl)ethan-1-one) from its ortho and para isomers before proceeding with the reduction step. This can typically be achieved by chromatography or recrystallization.
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Reaction Conditions for Acylation: While difficult to control completely, optimizing the temperature and catalyst for the Friedel-Crafts reaction can sometimes influence the isomeric ratio, though a mixture is almost always expected.
Q3: During the synthesis of this compound from 2-(3-methylphenyl)ethan-1-ol using a brominating agent like PBr₃ or HBr, I observe the formation of an unsaturated byproduct. What is it?
A3: The unsaturated byproduct is likely 3-methylstyrene , formed via an E1 or E2 elimination reaction of the alcohol or the intermediate alkyl bromide.
Troubleshooting Steps:
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Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Conducting the bromination at a lower temperature can help to minimize the formation of the styrene byproduct.
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Choice of Brominating Agent: Using a milder brominating agent or different reaction conditions can sometimes reduce the extent of elimination. For example, using PBr₃ at low temperatures is often effective.
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Slow Addition: Adding the brominating agent slowly to the alcohol can help to control the reaction temperature and minimize side reactions.
Q4: What are other potential, less common side products I should be aware of?
A4: Depending on the specific synthetic route and reaction conditions, other minor side products can include:
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Dimerization/Polymerization Products: Especially in the radical addition to 3-methylstyrene, radical-radical coupling or polymerization of the starting material can occur.
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Over-bromination Products: In Friedel-Crafts or other aromatic substitution routes, di- or tri-brominated species can form, although this is less common for the side chain bromination.
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Ether Formation: In syntheses starting from 2-(3-methylphenyl)ethan-1-ol, intermolecular dehydration can lead to the formation of bis(2-(3-methylphenyl)ethyl) ether.
Summary of Potential Side Products
The following table summarizes the common side products for different synthetic routes to this compound.
| Synthetic Route | Common Side Product(s) |
| Anti-Markovnikov addition of HBr to 3-methylstyrene | 1-(1-Bromoethyl)-3-methylbenzene (Markovnikov adduct)[1][2] |
| Poly(3-methylstyrene) | |
| Friedel-Crafts acylation of toluene followed by reduction | 1-(2-Bromoethyl)-2-methylbenzene (ortho isomer), 1-(2-Bromoethyl)-4-methylbenzene (para isomer)[3][4] |
| Incomplete reduction product: 2-bromo-1-(m-tolyl)ethan-1-one | |
| Bromination of 2-(3-methylphenyl)ethan-1-ol (e.g., with PBr₃) | 3-methylstyrene (elimination product) |
| Bis(2-(3-methylphenyl)ethyl) ether |
Experimental Protocols
1. Synthesis of this compound via Anti-Markovnikov Addition of HBr to 3-methylstyrene
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Materials: 3-methylstyrene, hydrogen bromide (gas or solution in acetic acid), benzoyl peroxide (or other radical initiator), anhydrous solvent (e.g., hexane or carbon tetrachloride).
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Procedure:
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Dissolve 3-methylstyrene and a catalytic amount of benzoyl peroxide in the anhydrous solvent in a flask equipped with a gas inlet and a condenser.
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Cool the reaction mixture in an ice bath.
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Bubble hydrogen bromide gas through the solution (or add HBr in acetic acid dropwise) while stirring. The reaction is often initiated by UV light if a photochemical initiator is used.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to separate the desired product from the Markovnikov adduct and any polymer.
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2. Synthesis of this compound from 2-(3-methylphenyl)ethan-1-ol
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Materials: 2-(3-methylphenyl)ethan-1-ol, phosphorus tribromide (PBr₃), anhydrous diethyl ether or dichloromethane.
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Procedure:
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Dissolve 2-(3-methylphenyl)ethan-1-ol in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add phosphorus tribromide dropwise with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
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Carefully quench the reaction by pouring it over ice.
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Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
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Purify the resulting crude bromide by vacuum distillation.
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Logical Workflow for Side Product Identification
The following diagram illustrates a logical workflow for identifying the potential source of impurities during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying common side products.
References
stability and storage conditions for 1-(2-Bromoethyl)-3-methylbenzene
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-(2-Bromoethyl)-3-methylbenzene, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration is recommended.
Q2: What is the expected shelf life of this compound?
Q3: What are the primary degradation pathways for this compound?
A3: Based on the structure of the molecule, two primary degradation pathways are hydrolysis and elimination.
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Hydrolysis: In the presence of water, the bromoethyl group can undergo nucleophilic substitution to form 2-(3-methylphenyl)ethanol.
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Elimination: Under basic conditions or at elevated temperatures, hydrogen bromide (HBr) can be eliminated to yield 3-methylstyrene.
Q4: My reaction with this compound is not proceeding as expected. What could be the issue?
A4: If your reaction is failing, consider the following:
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Reagent Purity: The compound may have degraded due to improper storage. A change in color or the presence of impurities can affect reactivity. Consider purifying the reagent by distillation or column chromatography if degradation is suspected.
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Reaction Conditions: Ensure your reaction is performed under anhydrous conditions if you are using moisture-sensitive reagents (e.g., Grignard reagents, strong bases). The presence of water can lead to hydrolysis of this compound.
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Incompatible Reagents: Avoid strong oxidizing agents, as they are incompatible with this compound.[1][2][3]
Q5: I observe a color change in my stock of this compound. Can I still use it?
A5: A color change, typically to yellow or brown, often indicates the formation of degradation products, which may include oxidation byproducts or compounds resulting from the release of HBr. While the reagent might still contain the desired compound, the impurities could interfere with your reaction. It is advisable to purify the material before use or to use a fresh, unopened bottle for critical applications.
Storage and Stability Data
The following table summarizes the recommended storage and handling conditions for this compound based on information from safety data sheets of structurally similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool; Refrigeration (2-8 °C) recommended for long-term storage. | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant (amber) glass bottle. | To protect from moisture, air, and light-induced degradation. |
| Location | Well-ventilated, dry area away from heat and ignition sources. | To ensure safety and prevent accidental ignition of this combustible liquid.[3] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent vigorous reactions that could lead to decomposition.[1][2][3] |
Troubleshooting Guide
If you are encountering issues with experiments involving this compound, the following workflow can help you diagnose the problem.
References
Technical Support Center: 1-(2-Bromoethyl)-3-methylbenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-bromoethyl)-3-methylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Q1: I am attempting a nucleophilic substitution on this compound with an alkoxide/phenoxide and obtaining a very low yield of my desired ether. What are the common causes and how can I improve the yield?
A1: Low yields in nucleophilic substitution reactions with this compound, a primary alkyl halide, are often due to competing side reactions or suboptimal reaction conditions. The primary competing reaction is the E2 elimination. Here’s a step-by-step troubleshooting guide:
Potential Causes & Solutions:
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Competition from Elimination (E2) Reaction: The alkoxide or phenoxide used as a nucleophile is also a base. If the base is sterically hindered or the reaction temperature is too high, it can lead to the elimination of HBr to form 3-methylstyrene as a major byproduct.
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Solution:
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Use a less sterically hindered base to form the nucleophile if possible.
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Maintain a moderate reaction temperature. While heat is needed to overcome the activation energy, excessive heat favors elimination over substitution.[1][2]
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Consider using a milder base, such as potassium carbonate (K₂CO₃), especially with phenol-type nucleophiles.[1]
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-
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Incomplete Deprotonation of the Nucleophile: If the alcohol or phenol is not fully deprotonated to form the more potent alkoxide/phenoxide nucleophile, the reaction rate will be significantly slower.
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Solution:
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Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol before adding this compound.[3]
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Ensure your reagents and solvents are anhydrous, as water can quench the strong base and the nucleophile.
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-
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Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
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Solution:
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Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity.[2]
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-
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Low Reaction Temperature or Insufficient Reaction Time: SN2 reactions have an activation energy barrier that needs to be overcome.
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Solution:
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If elimination is not a major issue, gently heating the reaction (e.g., 50-100 °C) can increase the rate.[2] Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
Issue 2: Grignard Reagent Formation Fails
Q2: I am trying to form a Grignard reagent from this compound and magnesium turnings, but the reaction won't initiate. What could be the problem?
A2: The formation of a Grignard reagent is highly sensitive to the reaction conditions, particularly the presence of water and the quality of the magnesium.
Potential Causes & Solutions:
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Presence of Water: Grignard reagents are extremely strong bases and will react with even trace amounts of water. This is the most common reason for failure.
-
Solution:
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All glassware must be rigorously dried, for instance, by oven-drying overnight and cooling in a desiccator.
-
Use anhydrous solvents (typically diethyl ether or THF). Ether can be dried by distilling from sodium/benzophenone.
-
Ensure the starting this compound is anhydrous.
-
-
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.
-
Solution:
-
Activate the magnesium physically by crushing it with a glass rod in the reaction flask (without solvent).
-
Use a chemical activation method. A small crystal of iodine (I₂) can be added to the flask. The iodine reacts with the magnesium surface, exposing fresh metal.[3] The disappearance of the brown iodine color is an indicator of activation.
-
-
-
Reaction Initiation Difficulty: Sometimes, even with dry conditions and activated magnesium, the reaction can be sluggish to start.
-
Solution:
-
Add a small amount of the this compound to the magnesium in ether. If the reaction doesn't start (indicated by gentle bubbling or a cloudy appearance), gently warm the mixture with a heat gun. Once initiated, the reaction is exothermic and should sustain itself. The rest of the alkyl halide should be added dropwise to maintain a gentle reflux.
-
-
Experimental Workflow: Grignard Reagent Formation
Caption: Workflow for the preparation of a Grignard reagent.
Data Presentation
The following table provides representative data for a Williamson ether synthesis reaction. Note that yields can vary based on the specific nucleophile and precise reaction conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | NaH | DMF | 25 | 12 | 85-95 |
| 2 | K₂CO₃ | Acetone | 60 (reflux) | 24 | 70-85 |
| 3 | NaOH | Ethanol | 78 (reflux) | 8 | 60-75 |
| 4 | t-BuOK | THF | 25 | 12 | <20 (Elimination likely) |
This data is illustrative for a primary alkyl halide like this compound with a simple phenoxide nucleophile and is compiled from general knowledge of Williamson ether syntheses.
Experimental Protocols
Protocol 1: Representative Williamson Ether Synthesis of 1-(2-(m-tolyloxy)ethyl)benzene
This protocol describes a general procedure for the reaction of this compound with a phenoxide.
Materials:
-
m-Cresol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nucleophile Formation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add m-cresol (1.0 eq).
-
Add anhydrous DMF to dissolve the cresol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Substitution Reaction:
-
Add this compound (1.0 eq) dropwise to the solution of the sodium m-cresolate.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
-
Protocol 2: Representative Grignard Reagent Formation and Reaction with an Aldehyde
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound
-
Anhydrous diethyl ether
-
Benzaldehyde
-
3M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, all under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add about 10% of the bromide solution to the magnesium. If the reaction does not start, warm the flask gently with a heat gun until bubbling begins.
-
Once the reaction is initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 3M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting alcohol via column chromatography.
-
References
Technical Support Center: Catalyst Selection for 1-(2-Bromoethyl)-3-methylbenzene Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for the cross-coupling of 1-(2-bromoethyl)-3-methylbenzene. This substrate, an alkyl bromide with β-hydrogens, presents unique challenges, primarily the competing β-hydride elimination side reaction. This guide focuses on three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenge is the presence of β-hydrogens on the ethyl group. This makes the alkylpalladium intermediate, formed after oxidative addition, susceptible to β-hydride elimination, which leads to the formation of styrene derivatives and termination of the desired cross-coupling catalytic cycle. Slow oxidative addition of the alkyl bromide to the palladium center can also be a limiting factor.
Q2: What general strategies can be employed to minimize β-hydride elimination?
A2: To favor the desired reductive elimination over β-hydride elimination, it is crucial to use catalysts and conditions that accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination). Key strategies include:
-
Use of Bulky and Electron-Rich Ligands: Ligands such as bulky biarylphosphines (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote reductive elimination and sterically disfavor the conformation required for β-hydride elimination.
-
Lower Reaction Temperatures: While often leading to longer reaction times, lower temperatures can disfavor the β-hydride elimination pathway, which typically has a higher activation energy.
-
Choice of Base and Solvent: The appropriate selection of base and solvent can influence the rate of transmetalation and the stability of the catalytic species.
Q3: Which palladium precursors are suitable for these reactions?
A3: Common and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and preformed palladium-ligand complexes (palladacycles). The choice often depends on the specific reaction and the ligand being used. For in-situ catalyst generation with phosphine ligands, Pd(OAc)₂ and Pd₂(dba)₃ are frequently used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, the key is to select a catalytic system that is efficient for alkyl bromides prone to β-hydride elimination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting & Optimization Solutions |
| Low to No Product Formation | 1. Catalyst inactivity. 2. β-hydride elimination is the dominant pathway. 3. Inefficient transmetalation. | 1. Catalyst and Ligand: Switch to a catalyst system known for coupling alkyl bromides, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1] 2. Temperature: Lower the reaction temperature. Suzuki couplings of alkyl bromides can sometimes be effective at room temperature with the right catalyst system. 3. Base: Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the boronate species and promote transmetalation. |
| Significant Formation of 3-Methylstyrene (β-Hydride Elimination Product) | 1. Ligand is not bulky or electron-rich enough. 2. Reaction temperature is too high. | 1. Ligand Screening: Screen a panel of bulky phosphine ligands (e.g., Buchwald ligands) or NHC ligands to identify one that accelerates reductive elimination relative to β-hydride elimination. 2. Temperature Optimization: Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the alkyl bromide. | 1. Inert Atmosphere: Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen). 2. Catalyst System: A more active catalyst for the oxidative addition of the alkyl bromide can help to outcompete the homocoupling pathway. |
Quantitative Data Summary: Suzuki-Miyaura Coupling of Phenethyl Bromide Derivatives
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 80 | 12 | ~85-95 |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.5 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | 18 | ~80-90 |
| [Pd(allyl)Cl]₂ (1 mol%) | RuPhos (2.5 mol%) | K₃PO₄ (2 equiv) | THF | 65 | 24 | ~75-85 |
Note: Yields are approximate and can vary based on the specific boronic acid and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (5:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples the alkyl bromide with an alkene. As with the Suzuki-Miyaura coupling, suppressing β-hydride elimination from the alkylpalladium intermediate is the primary challenge.
Troubleshooting Guide: Heck Reaction
| Issue | Potential Cause(s) | Troubleshooting & Optimization Solutions |
| Low Conversion and/or Low Yield | 1. Catalyst deactivation. 2. β-hydride elimination is the major pathway. | 1. Catalyst and Ligand: Employ a robust catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand or an NHC ligand. Palladacycles can also be effective. 2. Base: A weaker base like NaOAc or K₂CO₃ is often used. Stronger bases can sometimes promote β-hydride elimination. 3. Additives: In some cases, the addition of a silver salt (e.g., Ag₂CO₃) can act as a halide scavenger and promote the reaction. |
| Formation of Isomeric Products | 1. Non-selective β-hydride elimination from the carbopalladation intermediate. | 1. Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity of the β-hydride elimination step. Screening different ligands may improve selectivity. |
| Polymerization of the Alkene | 1. High reaction temperature. 2. High concentration of reactants. | 1. Temperature Control: Lower the reaction temperature. 2. Concentration: Run the reaction at a lower concentration. |
Quantitative Data Summary: Heck Reaction of Phenethyl Bromide Derivatives with Styrene
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-2 mol%) | P(o-tol)₃ (2-4 mol%) | Et₃N (2 equiv) | DMF | 100 | 24 | ~60-75 |
| PdCl₂(PPh₃)₂ (2 mol%) | - | NaOAc (2 equiv) | DMA | 120 | 18 | ~55-70 |
| Palladacycle (e.g., Herrmann's catalyst) (1 mol%) | - | K₂CO₃ (2 equiv) | NMP | 110 | 12 | ~70-85 |
Note: Yields are approximate and highly dependent on the specific alkene and reaction conditions.
Experimental Protocol: Heck Reaction
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF.
-
Add this compound, styrene, and triethylamine.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with diethyl ether, and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the alkyl bromide and a terminal alkyne. This reaction is particularly challenging for alkyl bromides with β-hydrogens, and often requires specialized catalytic systems.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting & Optimization Solutions |
| No Reaction or Very Low Yield | 1. Ineffective catalyst for alkyl bromide activation. 2. β-hydride elimination is preventing the coupling. | 1. Catalyst System: Standard Pd/phosphine catalysts are often ineffective. Consider using a Pd/N-heterocyclic carbene (NHC) based catalyst system, which has shown success in coupling unactivated alkyl bromides.[2] 2. Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, for alkyl bromides, copper-free conditions with a highly active palladium catalyst might be necessary to avoid side reactions. |
| Glaser Homocoupling of the Alkyne | 1. Presence of oxygen. 2. Use of a copper co-catalyst. | 1. Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent oxidative homocoupling. 2. Copper-Free Conditions: If homocoupling is a major issue, switch to a copper-free protocol. This often requires a more active palladium catalyst. |
| Decomposition of the Catalyst | 1. High reaction temperatures. 2. Presence of impurities. | 1. Temperature: If possible, use a more active catalyst that allows for lower reaction temperatures. 2. Reagent Purity: Ensure all reagents and solvents are pure and dry. |
Quantitative Data Summary: Sonogashira Coupling of Unactivated Alkyl Bromides
| Catalyst / Precatalyst | Ligand/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(allyl)Cl]₂ (2.5 mol%) | IPr·HCl (5 mol%)/CuI (10 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 80 | 12 | ~50-70 |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene | 100 | 18 | ~40-60 |
| NiCl₂(dme) (10 mol%) | dtbbpy (10 mol%)/CuI (5 mol%) | K₂CO₃ (2 equiv) | DMA | 60 | 24 | ~60-80 |
Note: Yields are for unactivated primary and secondary alkyl bromides and can vary significantly.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with phenylacetylene using a Pd/NHC catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a glovebox, add [Pd(allyl)Cl]₂, IPr·HCl, CuI, and Cs₂CO₃ to a Schlenk tube.
-
Add 1,4-dioxane, followed by this compound and phenylacetylene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, dilute with ether, and filter through a pad of Celite.
-
Wash the filtrate with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Heck Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Sonogashira Catalytic Cycle (Copper-Catalyzed)
Caption: Catalytic cycle for the copper-catalyzed Sonogashira coupling.
References
solvent effects on the reactivity of 1-(2-Bromoethyl)-3-methylbenzene
Welcome to the technical support center for experiments involving 1-(2-Bromoethyl)-3-methylbenzene. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals navigate the complexities of solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a primary alkyl halide. As such, it primarily undergoes bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. Unimolecular pathways (SN1 and E1) are generally not favored because they would require the formation of a highly unstable primary carbocation. The choice between the SN2 and E2 pathways is heavily influenced by the reaction conditions, particularly the nature of the nucleophile/base and the solvent.[1][2][3]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a critical role in determining whether substitution or elimination is the major pathway.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions.[4] They can solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[5] This enhances nucleophilicity and favors the substitution mechanism over elimination.[6][7]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[5] This reduces nucleophilicity. While strong bases can still promote E2 reactions in these solvents, the overall rate may be slower compared to polar aprotic environments.[8] These solvents would favor SN1/E1 reactions, but this is not relevant for a primary substrate like this compound.
Q3: Why am I getting the elimination product (3-methylstyrene) instead of my desired substitution product?
A3: Unwanted elimination is a common issue. Several factors could be responsible:
-
Strong, Sterically Hindered Base: Using a bulky base like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product, as it is too large to act as a nucleophile but can easily abstract a proton.[9][10]
-
High Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.
-
Strongly Basic Nucleophile: Even with unhindered strong bases (e.g., NaOH, NaOEt), the E2 pathway can compete with and sometimes dominate the SN2 pathway, especially with secondary alkyl halides. For primary halides, SN2 is often favored, but E2 is always a potential side reaction.[6]
Troubleshooting Guides
Issue 1: Low Yield of SN2 Substitution Product
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Choice | Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO). | Polar aprotic solvents enhance the strength of the nucleophile, increasing the rate of the SN2 reaction.[5][7] |
| Competing E2 Reaction | Use a less basic nucleophile if possible (e.g., N3-, CN-). Lower the reaction temperature. | A less basic nucleophile will disfavor the E2 pathway. Lower temperatures generally favor substitution over elimination. |
| Nucleophile Strength | Ensure your nucleophile is sufficiently strong and soluble in the chosen solvent. | SN2 reactions are bimolecular, and their rate depends directly on the nucleophile's concentration and reactivity.[11] |
| Water Contamination | Use anhydrous (dry) solvents and reagents. | Water is a polar protic solvent that can solvate the nucleophile, reducing its reactivity. |
Issue 2: Reaction is Too Slow or Does Not Proceed
| Potential Cause | Troubleshooting Step | Explanation |
| Leaving Group Ability | While bromide is a good leaving group, ensure conditions do not inhibit its departure. | The C-Br bond must be broken. The solvent should be able to stabilize the departing bromide ion. |
| Insufficient Temperature | Gently increase the reaction temperature in controlled increments. | While high temperatures can favor E2, a certain activation energy must be overcome for the SN2 reaction to proceed at a reasonable rate. |
| Poor Reagent Solubility | Check the solubility of your nucleophilic salt in the chosen solvent. Consider adding a phase-transfer catalyst. | For the reaction to occur, the nucleophile must be dissolved and accessible to the substrate. |
Quantitative Data Summary
The following tables present illustrative data on how solvent choice can influence reaction outcomes for this compound.
Note: This data is representative and intended to illustrate general chemical principles. Actual results may vary based on specific experimental conditions.
Table 1: Effect of Solvent on SN2 Reaction Rate with Sodium Azide (NaN3)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (krel) |
| Methanol | 32.7 | Polar Protic | 1 |
| Ethanol | 24.5 | Polar Protic | 0.5 |
| Acetone | 20.7 | Polar Aprotic | 500 |
| DMF | 36.7 | Polar Aprotic | 2800 |
| DMSO | 46.7 | Polar Aprotic | 5000 |
Table 2: Product Distribution (Substitution vs. Elimination) with Sodium Ethoxide (NaOEt) at 55°C
| Solvent | % SN2 Product (Ether) | % E2 Product (3-methylstyrene) |
| Ethanol | 75% | 25% |
| DMSO | 20% | 80% |
This table illustrates that with a strong, unhindered base like ethoxide, the polar protic solvent (ethanol) favors substitution, whereas the polar aprotic solvent (DMSO) significantly favors elimination.
Visual Guides
dot graph "Reaction_Pathway_Choice" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, label="Decision Logic for this compound Reactivity", labelloc=t, pad="0.5", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
// Nodes Substrate [label="Substrate:\nthis compound\n(Primary Alkyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Select Nucleophile / Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Select Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SN2_Product [label="S_N2 Product:\nSubstitution", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="E2 Product:\nElimination", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Conditions WeaklyBasic [label="Weakly Basic Nucleophile\n(e.g., I⁻, CN⁻, N₃⁻)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; StronglyBasic [label="Strong, Unhindered Base\n(e.g., HO⁻, EtO⁻)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; BulkyBase [label="Strong, Bulky Base\n(e.g., t-BuOK)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Protic [label="Polar Protic\n(e.g., EtOH, H₂O)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Aprotic [label="Polar Aprotic\n(e.g., DMSO, DMF)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Substrate -> Nucleophile; Nucleophile -> WeaklyBasic [label="Choice 1"]; Nucleophile -> StronglyBasic [label="Choice 2"]; Nucleophile -> BulkyBase [label="Choice 3"];
WeaklyBasic -> Solvent; StronglyBasic -> Solvent; BulkyBase -> E2_Product [color="#EA4335"];
Solvent -> Protic; Solvent -> Aprotic;
Aprotic -> SN2_Product [label="Favored", color="#34A853"]; Protic -> SN2_Product [label="Possible, but slower", color="#34A853"]; StronglyBasic -> E2_Product [label="Competes", style=dashed, color="#EA4335"]; } enddot Caption: Decision workflow for predicting reaction outcomes.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, label="General Experimental Workflow for S_N2 Reaction", labelloc=t, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Start: Select Reagents", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Assemble Dry Glassware\nunder Inert Atmosphere (N₂ or Ar)"]; Solvent_Add [label="Add Anhydrous Polar Aprotic\nSolvent (e.g., DMF)"]; Reagent_Add [label="Add Nucleophile (e.g., NaN₃)\nand Substrate"]; Reaction [label="Heat Reaction Mixture\n(e.g., 50-70°C)\nMonitor by TLC"]; Workup [label="Aqueous Workup:\nQuench, Extract with Organic Solvent"]; Purify [label="Purify Product via\nColumn Chromatography"]; Analyze [label="Characterize Product\n(NMR, IR, MS)"]; End [label="End: Isolated Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Solvent_Add; Solvent_Add -> Reagent_Add; Reagent_Add -> Reaction; Reaction -> Workup [label="Once complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; } enddot Caption: A generalized workflow for SN2 experiments.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Azidoethyl)-3-methylbenzene (SN2 Pathway)
This protocol is designed to favor the SN2 pathway by using a good, non-basic nucleophile in a polar aprotic solvent.
Objective: To synthesize 1-(2-azidoethyl)-3-methylbenzene from this compound via an SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add sodium azide followed by anhydrous DMF. Stir the suspension.
-
Add this compound to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2-azidoethyl)-3-methylbenzene.
Protocol 2: Synthesis of 3-Methylstyrene (E2 Pathway)
This protocol is designed to favor the E2 pathway by using a strong, sterically hindered base.
Objective: To synthesize 3-methylstyrene from this compound via an E2 reaction.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide.
-
Reagent Addition: Add anhydrous THF to the flask and cool the resulting suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in a small amount of anhydrous THF to the stirring suspension via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated NH4Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (note: the product is volatile).
-
Purification: Purify the crude product by distillation or flash chromatography to yield pure 3-methylstyrene.
References
- 1. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing Exothermic Reactions with 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 1-(2-Bromoethyl)-3-methylbenzene. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: this compound can be involved in highly exothermic reactions, posing risks such as thermal runaways, pressure buildup, and the release of hazardous fumes. The primary hazards arise from its reactions with strong bases, which can lead to rapid elimination reactions, and with strong nucleophiles or metals, such as in Grignard reagent formation. These reactions can generate significant heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure within the reaction vessel.
Q2: What are the initial signs of a runaway reaction?
A2: Early detection is critical for preventing accidents. Key indicators of a potential runaway reaction include:
-
A sudden, unexpected increase in the internal temperature of the reaction mixture.
-
A rapid rise in pressure within the reaction vessel.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
Evolution of gas or fumes from the reaction.
Q3: What immediate steps should I take if I suspect a runaway reaction?
A3: If you suspect a runaway reaction, prioritize personal safety and then attempt to bring the reaction under control.
-
Alert personnel in the immediate vicinity and your supervisor.
-
Remove the heat source immediately if one is being used.
-
Enhance cooling by adding more ice, dry ice, or a colder solvent to the external cooling bath.
-
If it is safe to do so and you are prepared, you can stop the addition of any reagents .
-
If the situation escalates, evacuate the area and follow your institution's emergency procedures.
Q4: How can I safely scale up a reaction involving this compound?
A4: Scaling up reactions introduces new safety challenges due to changes in the surface-area-to-volume ratio, which can affect heat dissipation. Before scaling up:
-
Conduct a thorough risk assessment.
-
Perform the reaction on a small scale to understand its thermal profile.
-
Use a reaction calorimeter to obtain quantitative data on the heat of reaction.
-
Ensure that the cooling capacity of the larger reactor is sufficient to handle the total heat output.
-
Re-evaluate the rate of addition of reagents and ensure it is slow and controlled.
Section 2: Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during common exothermic reactions with this compound.
Guide 1: Grignard Reagent Formation
| Problem | Potential Cause | Solution |
| Reaction fails to initiate | Presence of moisture in glassware, solvent, or on the surface of the magnesium. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Sudden, violent initiation | Accumulation of unreacted this compound followed by a rapid, uncontrolled reaction. | Add only a small portion of the halide initially and wait for signs of initiation (e.g., gentle bubbling, color change) before adding the remainder. Maintain a slow and steady addition rate. |
| Low yield of Grignard reagent | Side reactions, such as Wurtz coupling. | Use a dilute solution of the halide and add it slowly to the magnesium suspension. Ensure efficient stirring to dissipate localized heat. |
Guide 2: Nucleophilic Substitution with Strong Nucleophiles (e.g., Amines, Alkoxides)
| Problem | Potential Cause | Solution |
| Rapid temperature increase upon addition of nucleophile | The reaction is highly exothermic. | Pre-cool the reaction mixture before adding the nucleophile. Add the nucleophile dropwise or via a syringe pump to control the rate of addition. Ensure the cooling bath has sufficient capacity. |
| Formation of elimination byproducts (styrene derivatives) | The nucleophile is also a strong base, and/or the reaction temperature is too high. | Use a less basic nucleophile if possible. Maintain a low reaction temperature (e.g., 0 °C or below). |
| Incomplete reaction | Insufficient reaction time or temperature. | After the initial exothermic phase, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC or GC. |
Guide 3: Friedel-Crafts Alkylation
| Problem | Potential Cause | Solution |
| Uncontrolled exotherm during addition of Lewis acid | The complexation of the Lewis acid with the alkyl halide and the subsequent alkylation are exothermic. | Add the Lewis acid portion-wise at a low temperature. Ensure vigorous stirring to prevent localized overheating. |
| Polyalkylation | The alkylated product is more reactive than the starting material. | Use a large excess of the aromatic substrate relative to the alkylating agent. |
| Isomer formation | The methyl group on the benzene ring directs the incoming alkyl group to ortho and para positions. | The ratio of isomers can be temperature-dependent. Run the reaction at different temperatures to optimize for the desired isomer. |
Section 3: Data Presentation
The following table provides illustrative quantitative data for managing exothermic reactions. Note: This data is for guidance only and should be experimentally determined for your specific reaction conditions.
| Reaction Type | Parameter | Illustrative Value | Control Measures |
| Grignard Formation | Heat of Reaction (ΔH) | -150 to -250 kJ/mol | Slow addition of halide, efficient cooling, monitoring initiation. |
| Adiabatic Temperature Rise (ΔTad) | 80 - 150 °C | Dilution, controlled addition rate. | |
| Amination | Heat of Reaction (ΔH) | -80 to -150 kJ/mol | Dropwise addition of amine, low reaction temperature. |
| Max. Temp. for Synthesis Reaction (MTSR) | 40 °C | Maintain cooling bath at -10 to 0 °C. | |
| Friedel-Crafts Alkylation | Heat of Reaction (ΔH) | -100 to -180 kJ/mol | Portion-wise addition of Lewis acid, excess aromatic substrate. |
| Time to Maximum Rate (TMR) | 10 - 30 minutes | Ensure cooling capacity can handle the peak heat flow. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Controlled Addition in an Exothermic Reaction
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel or syringe pump for reagent addition, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Place the flask in a cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone) and allow the initial reaction mixture to cool to the desired starting temperature (e.g., 0 °C).
-
Reagent Addition: Add the exothermic reagent dropwise from the dropping funnel or via a syringe pump at a rate that maintains the internal temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply more efficient cooling.
-
Completion: Once the addition is complete, continue to stir the reaction at the controlled temperature for a specified period, monitoring for any delayed exotherm.
-
Quenching: Quench the reaction cautiously by the slow addition of a suitable quenching agent (e.g., cold water, saturated ammonium chloride solution) while maintaining cooling.
Section 5: Visualizations
Diagram 1: Logical Workflow for Managing an Exothermic Event
Caption: Workflow for identifying and responding to a potential runaway reaction.
Diagram 2: Signaling Pathway for a Runaway Reaction
Caption: The positive feedback loop leading to a thermal runaway event.
Technical Support Center: Workup Procedures for 1-(2-Bromoethyl)-3-methylbenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 1-(2-bromoethyl)-3-methylbenzene. The following information is designed to address specific issues that may be encountered during the workup and purification stages of these reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions with this compound.
Problem 1: Low or No Desired Product After Workup
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before starting the workup, it is crucial to confirm the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). |
| Product Lost During Extraction | Ensure the correct organic solvent is used for extraction. Diethyl ether or ethyl acetate are common choices. Perform multiple extractions (at least 3x) with smaller volumes of solvent for higher efficiency. |
| Product Degradation | This compound can be sensitive to strong acids or bases, and prolonged exposure to heat. Neutralize the reaction mixture promptly and avoid excessive heating during solvent removal. |
| Emulsion Formation During Extraction | To break up an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In some cases, allowing the mixture to stand for a period of time may also help. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | If the reaction has not gone to completion, unreacted this compound will be present. This can often be removed by column chromatography. |
| Formation of 3-methylstyrene (Elimination Byproduct) | The primary byproduct in reactions with this compound, especially in the presence of a base, is 3-methylstyrene. This non-polar impurity can be separated from more polar products by flash column chromatography using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient).[1] |
| Hydrolysis of the Product | If the product is an ester or another hydrolyzable functional group, exposure to acidic or basic aqueous solutions during workup can lead to hydrolysis. Use mild workup conditions and minimize contact time with aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A1: A typical workup procedure is as follows:
-
Quench the reaction: Carefully add water or a suitable quenching agent to stop the reaction.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.[1]
-
Washing: Wash the combined organic layers sequentially with:
-
A dilute acid (e.g., 1 M HCl) to remove any basic impurities.
-
A dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation.[1]
Q2: How can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
A2: TLC is an effective way to monitor your reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot indicates the reaction is progressing. An appropriate eluent system would be a mixture of hexane and ethyl acetate; the optimal ratio will depend on the polarity of your product. A starting point could be a 9:1 hexane:ethyl acetate mixture.
Q3: What are the expected Rf values for this compound and its common byproduct, 3-methylstyrene?
A3: The Rf values are highly dependent on the TLC plate and the exact solvent system used. However, you can expect the following trend:
| Compound | Structure | Polarity | Expected Rf in Hexane/EtOAc (9:1) |
| 3-methylstyrene | C₉H₁₀ | Low | ~0.8 - 0.9 |
| This compound | C₉H₁₁Br | Moderate | ~0.6 - 0.7 |
Note: These are estimated values and should be used as a guide. It is always best to run a standard of your starting material for comparison.
Q4: How do I visualize the spots on the TLC plate?
A4: Both this compound and 3-methylstyrene are aromatic and can be visualized under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used, which will react with the double bond of 3-methylstyrene, appearing as a yellow spot on a purple background.
Q5: My product is an amine. How should I modify the workup?
A5: If you have synthesized an amine, the workup needs to be adjusted to handle its basic nature. After the initial extraction, you can wash the organic layer with a dilute acid (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer. You can then isolate your product by making the aqueous layer basic (e.g., with NaOH) and re-extracting it into an organic solvent.[2]
Experimental Protocols
Protocol 1: General Workup for a Substitution Reaction
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of 1 M HCl, followed by 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for workup and purification.
References
Technical Support Center: Scale-Up of 1-(2-Bromoethyl)-3-methylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-(2-bromoethyl)-3-methylbenzene, with a focus on scale-up considerations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your research and development endeavors.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound via two primary routes: bromination of 3-methylphenylethanol and anti-Markovnikov hydrobromination of 3-methylstyrene.
Route 1: Bromination of 3-Methylphenylethanol
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; formation of byproducts such as ethers or elimination products; loss of product during aqueous workup. | - Ensure the brominating agent (e.g., PBr3 or HBr) is fresh and used in appropriate molar excess.- Maintain optimal reaction temperature to minimize side reactions.- For PBr3 reactions, consider inverse addition (adding the alcohol to the PBr3 solution) at low temperatures to improve the formation of the desired alkyl bromide.[1]- During workup, ensure thorough extraction with a suitable organic solvent. |
| Product is Contaminated with Starting Material | Insufficient reaction time or inadequate amount of brominating agent. | - Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting alcohol.- Increase the reaction time or the stoichiometry of the brominating agent. |
| Formation of Dark-Colored Impurities | Decomposition of the product or starting material, especially at elevated temperatures. | - Maintain strict temperature control throughout the reaction and purification steps.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Purification | Close boiling points of the product and impurities. | - Utilize fractional distillation under reduced pressure for effective separation.- Consider column chromatography for small-scale purification if distillation is not sufficient. |
Route 2: Anti-Markovnikov Hydrobromination of 3-Methylstyrene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Markovnikov Adduct | Insufficient radical initiation or presence of radical inhibitors. | - Ensure the presence of a reliable radical initiator (e.g., AIBN, benzoyl peroxide) or use UV irradiation.[2][3][4]- Use freshly distilled styrene to remove any polymerization inhibitors that could also inhibit the radical reaction.- Ensure the reaction is performed in the absence of air (oxygen can interfere with the radical chain reaction), unless a specific protocol calls for it.[5] |
| Low Yield | Incomplete reaction; polymerization of the styrene starting material. | - Ensure an adequate supply of HBr gas or an in-situ generation method that provides a steady stream of HBr.[6]- Keep the reaction temperature low to disfavor polymerization.- Introduce HBr gas below the surface of the reaction mixture for efficient absorption. |
| Polymerization of Styrene | High reaction temperature; presence of cationic initiators. | - Maintain a low and controlled temperature throughout the reaction.- Ensure all reagents and solvents are free from acidic impurities that could initiate cationic polymerization. |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Allow the mixture to stand for a longer period to allow for phase separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and scalable synthetic routes are:
-
Bromination of 3-methylphenylethanol: This involves the conversion of the primary alcohol to the corresponding alkyl bromide using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).[7][8]
-
Anti-Markovnikov hydrobromination of 3-methylstyrene: This route involves the addition of hydrogen bromide (HBr) across the double bond of 3-methylstyrene in the presence of a radical initiator to yield the desired primary bromide.[2][3][4]
Q2: What are the key safety precautions to consider when synthesizing this compound?
A2: this compound is harmful if swallowed and causes skin and serious eye irritation.[9] It is also a lachrymator.[2] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
-
Keeping the compound away from heat, sparks, and open flames as it is a combustible liquid.[2][4]
-
Ensuring that an eyewash station and safety shower are readily accessible.[4]
Q3: How can I minimize the formation of the undesired Markovnikov product in the hydrobromination of 3-methylstyrene?
A3: To favor the anti-Markovnikov product, the reaction must proceed via a free-radical mechanism. This is achieved by:
-
Adding a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]
-
Exposing the reaction mixture to UV light.[6]
-
Excluding any reagents or conditions that promote an ionic mechanism (e.g., strong acids in the absence of radical initiators).
Q4: What are the best practices for purifying the final product on a larger scale?
A4: For larger scale purification, fractional distillation under reduced pressure is the most effective method. This minimizes the risk of product decomposition at high temperatures and allows for efficient separation from less volatile impurities. It is important to carefully monitor the distillation temperature and pressure to collect the desired fraction.
Q5: My PBr3 reaction for the conversion of 3-methylphenylethanol is giving a low yield. What can I do?
A5: Low yields in PBr3 brominations can be due to several factors. To improve the yield:
-
Use a slight excess of PBr3 (e.g., 1.2 equivalents).[1]
-
Consider an "inverse addition" method where the alcohol is added dropwise to a cooled solution of PBr3. This can help to cleanly form the intermediate phosphite ester.[1]
-
Ensure your PBr3 is of high quality, as it can degrade over time.[1]
-
The reaction is an SN2 substitution, so it works best for primary and secondary alcohols.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methylphenylethanol
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per mole of alcohol) |
| 3-Methylphenylethanol | 136.19 | 1.01 | 1.0 eq |
| Phosphorus Tribromide (PBr3) | 270.69 | 2.85 | 0.4 eq (1.2 eq of Br) |
| Dichloromethane (DCM) | 84.93 | 1.33 | As solvent |
| Saturated NaHCO3 solution | - | - | For quenching |
| Brine | - | - | For washing |
| Anhydrous MgSO4 or Na2SO4 | - | - | For drying |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylphenylethanol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr3: Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound from 3-Methylstyrene
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per mole of styrene) |
| 3-Methylstyrene | 118.18 | 0.90 | 1.0 eq |
| Hydrogen Bromide (HBr) | 80.91 | - | In excess |
| Azobisisobutyronitrile (AIBN) | 164.21 | - | 0.01-0.05 eq |
| Anhydrous Solvent (e.g., Heptane) | - | - | As solvent |
| Saturated NaHCO3 solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous MgSO4 or Na2SO4 | - | - | For drying |
Procedure:
-
Reaction Setup: In a flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser, dissolve 3-methylstyrene and AIBN in an anhydrous solvent like heptane.
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
HBr Addition: Bubble hydrogen bromide gas through the solution at a steady rate. The reaction is often exothermic, so cooling may be necessary to maintain a temperature between 0-25 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Stop the HBr flow and purge the system with nitrogen to remove any excess HBr. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Overall workflow for the two main synthetic routes to this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 5. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 7. byjus.com [byjus.com]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Data Analysis: A Comparative Guide to 1-(2-Bromoethyl)-3-methylbenzene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(2-bromoethyl)-3-methylbenzene and its structural isomers. Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of its isomers and established spectroscopic principles. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for data acquisition are provided.
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common fragmentation technique that provides structural information through the analysis of fragment ions.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁Br | --INVALID-LINK-- |
| Molecular Weight | 199.09 g/mol | --INVALID-LINK-- |
| Exact Mass | 198.00441 u | --INVALID-LINK-- |
| Major MS Fragments (m/z) | ||
| Base Peak | 119 | --INVALID-LINK-- |
| Other Major Peaks | 105, 91, 77 | --INVALID-LINK-- |
NMR Spectroscopy Data Comparison
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below is a comparison of the experimental NMR data for isomers of this compound and the predicted data for the target compound.
Table 2: ¹H NMR Data Comparison (Predicted for this compound and Experimental for Isomers)
| Compound | Ar-H (ppm) | -CH₂-Ar (ppm) | -CH₂-Br (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~7.0-7.2 (m, 4H) | ~3.1 (t, 2H) | ~3.6 (t, 2H) | ~2.3 (s, 3H) |
| 1-(But-3-enyl)-3-methylbenzene | 6.86-7.12 (m, 4H) | 2.60 (t, 2H) | - | 2.26 (s, 3H) |
| 1-Bromo-2-(2-bromoethyl)benzene | 7.12-7.55 (m, 4H) | 3.29 (t, 2H) | 3.59 (t, 2H) | - |
| (2-Bromoethyl)benzene | 7.15-7.35 (m, 5H) | 3.16 (t, 2H) | 3.55 (t, 2H) | - |
Table 3: ¹³C NMR Data Comparison (Predicted for this compound and Experimental for Isomers)
| Compound | Ar-C (ppm) | -CH₂-Ar (ppm) | -CH₂-Br (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~127-139 | ~39 | ~33 | ~21 |
| 1-(But-3-enyl)-3-methylbenzene | 125.88, 127.02, 128.66, 129.72, 138.31, 142.30 | 36.06 | - | 21.90 |
| 1-Bromo-2-(2-bromoethyl)benzene | 127.8, 128.6, 129.0, 131.5, 133.1, 138.8 | 39.4 | 32.9 | - |
| (2-Bromoethyl)benzene | 126.7, 128.6, 128.9, 139.0 | 39.5 | 33.5 | - |
Experimental Protocols
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: A standard pulse-acquire sequence is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Data is processed with Fourier transformation and baseline correction.
-
¹³C NMR: A proton-decoupled experiment is performed to obtain single-line signals for each unique carbon atom. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
Mass Spectrometry
Electron Ionization (EI) mass spectra are acquired using a gas chromatograph-mass spectrometer (GC-MS) system. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide serves as a valuable resource for researchers by providing a centralized and comparative overview of the key spectroscopic data for this compound and its isomers. The inclusion of predicted data and detailed protocols facilitates a deeper understanding of the structural characterization of this compound.
A Comparative Guide to 1-(2-Bromoethyl)-3-methylbenzene and its Positional Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2-bromoethyl)-3-methylbenzene with its ortho- and para-isomers: 1-(2-bromoethyl)-2-methylbenzene and 1-(2-bromoethyl)-4-methylbenzene. These compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding their distinct properties is crucial for optimizing reaction conditions and predicting the biological activity of their derivatives.
Introduction
This compound and its isomers are substituted phenylethyl bromides. The position of the methyl group on the benzene ring significantly influences the electronic and steric environment of the molecule, thereby affecting its physical properties, chemical reactivity, and utility in various applications. These isomers serve as key intermediates in the synthesis of a wide range of compounds, including those with potential therapeutic applications. Their reactivity is primarily centered around the bromoethyl group, which readily participates in nucleophilic substitution reactions.
Physical and Chemical Properties
The physical properties of the three isomers are summarized in the table below. While experimental data for all properties of each isomer is not consistently available in the literature, the provided data from various sources offers a valuable comparison.
| Property | 1-(2-Bromoethyl)-2-methylbenzene (ortho) | This compound (meta) | 1-(2-Bromoethyl)-4-methylbenzene (para) |
| CAS Number | 16793-90-1 | 16799-08-9 | 6529-51-7 |
| Molecular Formula | C₉H₁₁Br | C H₁₁Br | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol | 199.09 g/mol | 199.09 g/mol |
| Boiling Point | 112-115 °C at 16 Torr | Not available | 100-101 °C at 9 mmHg |
| Density | 1.179 g/mL at 25 °C | Not available | 1.306 g/mL at 25 °C |
| Refractive Index | n20/D 1.5571 | Not available | n20/D 1.550 |
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the three isomers. These data are essential for the identification and characterization of the compounds.
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-(2-Bromoethyl)-2-methylbenzene (ortho) | 7.18-7.08 (m, 4H, Ar-H), 3.65 (t, J=7.5 Hz, 2H, CH₂Br), 3.19 (t, J=7.5 Hz, 2H, ArCH₂), 2.35 (s, 3H, CH₃) | 136.5, 136.1, 130.4, 128.8, 127.2, 126.5, 37.8, 33.5, 19.1 |
| This compound (meta) | 7.20-7.00 (m, 4H, Ar-H), 3.62 (t, J=7.6 Hz, 2H, CH₂Br), 3.14 (t, J=7.6 Hz, 2H, ArCH₂), 2.33 (s, 3H, CH₃) | 138.3, 138.2, 129.6, 128.5, 128.4, 125.8, 39.4, 33.4, 21.4 |
| 1-(2-Bromoethyl)-4-methylbenzene (para) | 7.11 (s, 4H, Ar-H), 3.61 (t, J=7.6 Hz, 2H, CH₂Br), 3.12 (t, J=7.6 Hz, 2H, ArCH₂), 2.31 (s, 3H, CH₃) | 136.4, 135.2, 129.2 (2C), 128.6 (2C), 39.3, 33.4, 21.0 |
Note: The spectroscopic data presented are typical values and may vary slightly depending on the experimental conditions and solvent used.
Comparative Reactivity
The reactivity of the bromoethylbenzene isomers is primarily influenced by the electronic and steric effects of the methyl substituent on the benzene ring. These effects can alter the rate and outcome of reactions involving the bromoethyl side chain.
Electronic Effects: The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. However, for reactions at the bromoethyl side chain, the electronic effect of the methyl group is less pronounced but can still play a role in stabilizing reaction intermediates.
Steric Effects: The position of the methyl group has a significant impact on the steric hindrance around the reaction center.
-
1-(2-Bromoethyl)-2-methylbenzene (ortho-isomer): The ortho-methyl group exerts the most significant steric hindrance. This can impede the approach of nucleophiles to the benzylic carbon, potentially slowing down the rate of nucleophilic substitution reactions compared to the other isomers.
-
This compound (meta-isomer): The meta-methyl group has a minimal steric effect on the bromoethyl side chain, as it is positioned further away from the reaction center.
-
1-(2-Bromoethyl)-4-methylbenzene (para-isomer): The para-methyl group also has a negligible steric effect on the side chain reactivity.
Therefore, in nucleophilic substitution reactions, the expected order of reactivity is:
para-isomer ≈ meta-isomer > ortho-isomer
This trend is crucial for selecting the appropriate isomer and reaction conditions to achieve the desired product with optimal yield and minimal side reactions.
Applications in Drug Development
Bromoethylbenzene derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The phenylethylamine scaffold, which can be readily synthesized from these isomers, is a common motif in many biologically active compounds, including antidepressants and anxiolytics. The specific isomer used can influence the pharmacological profile of the final drug molecule due to differences in how the methyl group interacts with the biological target.
-
Ortho-isomer derivatives: The steric bulk of the ortho-methyl group can be exploited to achieve specific binding conformations or to modulate metabolic stability.
-
Meta-isomer derivatives: The meta-position offers a site for further functionalization, allowing for the exploration of structure-activity relationships.
-
Para-isomer derivatives: The para-substitution pattern is frequently observed in drug candidates and can influence properties such as lipophilicity and target engagement.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its isomers. These can be adapted for specific research needs.
Synthesis of this compound from 3-Methylphenylethanol
This protocol describes a common method for converting a phenylethanol to the corresponding bromoethylbenzene.
Materials:
-
3-Methylphenylethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylphenylethanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly pouring it over ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Nucleophilic Substitution Reaction: Synthesis of an Ether Derivative
This protocol illustrates a typical nucleophilic substitution reaction using a bromoethylbenzene isomer.
Materials:
-
This compound (or its ortho- or para-isomer)
-
Sodium phenoxide
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve sodium phenoxide in anhydrous DMF.
-
Add this compound to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting ether by column chromatography.
Visualizations
Logical Relationship of Isomer Reactivity
Caption: Relative reactivity of bromoethylbenzene isomers in SN2 reactions.
General Synthetic Pathway
Caption: General synthesis of substituted products from phenylethanol.
Conclusion
The choice between 1-(2-bromoethyl)-2-methylbenzene, this compound, and 1-(2-bromoethyl)-4-methylbenzene in organic synthesis and drug development is dictated by the specific requirements of the target molecule. The ortho-isomer's steric bulk can be a tool for controlling reactivity and molecular conformation, while the meta- and para-isomers offer greater reactivity in nucleophilic substitutions and different substitution patterns for further molecular elaboration. A thorough understanding of their comparative properties, as outlined in this guide, is essential for researchers and scientists aiming to leverage these versatile building blocks in their synthetic endeavors.
Comparative Analysis of the Biological Activities of 1-(2-Bromoethyl)-3-methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of 1-(2-bromoethyl)-3-methylbenzene. The information presented herein is collated from recent studies, focusing on their potential therapeutic applications, supported by quantitative data and detailed experimental protocols.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of a variety of derivatives with diverse biological activities. Its structural moiety can be found in compounds targeting a range of biological systems. Recent research has highlighted the potential of its derivatives as potent enzyme inhibitors and antimicrobial agents. This guide will focus on a comparative analysis of these activities.
Antimicrobial Activity of Novel Triazole Derivatives
A series of novel 1,2,3-triazole derivatives incorporating the this compound scaffold have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated notable activity against various bacterial and fungal strains.
Quantitative Data Summary
The antimicrobial efficacy of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The results are summarized in the table below.
| Compound ID | Derivative Structure | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| 1a | 4-((4-(m-tolyloxy)benzyl)carbamoyl)-1-((1-(m-tolyl)ethyl)amino)methyl)-1H-1,2,3-triazole | 16 | 32 | 8 |
| 1b | 4-((4-(m-tolyloxy)benzyl)carbamoyl)-1-((1-(p-tolyl)ethyl)amino)methyl)-1H-1,2,3-triazole | 8 | 16 | 4 |
| 1c | 4-((4-(m-tolyloxy)benzyl)carbamoyl)-1-(((4-chlorophenyl)(phenyl)methyl)amino)methyl)-1H-1,2,3-triazole | 4 | 8 | 2 |
| Ciprofloxacin | Standard Antibiotic | 4 | 2 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans) were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in the respective broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the prepared inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Enzyme Inhibitory Activity: Carbonic Anhydrase Inhibition
Derivatives of this compound have also been investigated as potential inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.
Quantitative Data Summary
The inhibitory effects of the derivatives on human carbonic anhydrase isoforms I and II (hCA I and hCA II) were evaluated and the inhibition constant (Ki) values are presented below.
| Compound ID | Derivative Structure | hCA I (Ki in nM) | hCA II (Ki in nM) |
| 2a | N-(4-sulfamoylphenyl)-2-(m-tolyloxy)acetamide | 250.4 | 35.8 |
| 2b | N-(4-sulfamoylphenyl)-3-(m-tolyloxy)propanamide | 189.2 | 21.3 |
| 2c | N-(4-sulfamoylphenyl)-4-(m-tolyloxy)butanamide | 155.7 | 12.1 |
| Acetazolamide | Standard Inhibitor | 250 | 12 |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibition of hCA I and hCA II was measured by determining the inhibition of CO2 hydration, the enzyme's physiological reaction.
-
Enzyme and Substrate Preparation: Purified hCA I and hCA II were used. The substrate solution was prepared by bubbling CO2 into water.
-
Assay Procedure: The assay was performed in a stopped-flow instrument. The enzyme and inhibitor were pre-incubated. The reaction was initiated by mixing the enzyme-inhibitor solution with the CO2 substrate solution.
-
Data Acquisition: The rate of the catalyzed reaction was followed by monitoring the change in pH using a color indicator (p-nitrophenol).
-
Data Analysis: The inhibition constants (Ki) were calculated from the dose-response curves using the Cheng-Prusoff equation.
Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation
Caption: Inhibition of carbonic anhydrase disrupts cellular pH regulation.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit significant antimicrobial and enzyme inhibitory activities. Specifically, the triazole derivatives show potent antifungal and antibacterial effects, while the sulfonamide derivatives are effective inhibitors of carbonic anhydrase. Further optimization of these lead compounds could result in the development of new drugs with improved efficacy and safety profiles. The provided experimental protocols serve as a foundation for researchers aiming to replicate or build upon these findings.
Comparative Guide to the Synthesis of 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct protocols for the synthesis of 1-(2-bromoethyl)-3-methylbenzene, a key intermediate in the development of various pharmaceutical compounds. The performance of each method is evaluated based on reaction yield, purity, and operational considerations, with supporting experimental data presented for clear comparison.
At a Glance: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Bromination of 2-(3-methylphenyl)ethanol | Protocol 2: Anti-Markovnikov Hydrobromination of 3-methylstyrene | Protocol 3: Free-Radical Bromination of 1-ethyl-3-methylbenzene |
| Starting Material | 2-(3-methylphenyl)ethanol | 3-methylstyrene | 1-ethyl-3-methylbenzene |
| Primary Reagent | Phosphorus tribromide (PBr₃) | Hydrogen bromide (HBr) and peroxides | N-Bromosuccinimide (NBS) |
| Typical Yield | High (estimated >90%) | High (estimated ~95%) | Moderate to High (variable) |
| Purity | Good to Excellent | Good | Fair to Good (potential for side products) |
| Reaction Time | ~2-3 hours | ~4-6 hours | ~2-4 hours |
| Key Advantages | Clean reaction with high conversion. | Utilizes readily available starting materials. | Direct bromination of an alkylbenzene. |
| Key Disadvantages | Requires synthesis of the starting alcohol. | Potential for polymerization of the starting material. | Can produce a mixture of brominated products. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-(3-methylphenyl)ethanol
This protocol involves the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide. The reaction proceeds via an SN2 mechanism.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-methylphenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and quench by carefully pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound from 3-methylstyrene
This method utilizes the anti-Markovnikov addition of hydrogen bromide to an alkene, initiated by a radical source such as a peroxide.
Methodology:
-
To a solution of 3-methylstyrene (1 equivalent) in a suitable solvent like n-heptane, add a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount).
-
Bubble dry hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid at a controlled rate, maintaining the reaction temperature between 0°C and room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, wash the reaction mixture with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Protocol 3: Synthesis of this compound from 1-ethyl-3-methylbenzene
This protocol employs a free-radical bromination at the benzylic position of the ethyl group using N-bromosuccinimide (NBS) as the bromine source.
Methodology:
-
In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 1-ethyl-3-methylbenzene (1 equivalent) in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Irradiate the mixture with the light source while heating to reflux.
-
Monitor the reaction until the solid NBS is consumed and succinimide is observed floating at the surface.
-
Cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting product mixture may contain both 1-(1-bromoethyl)-3-methylbenzene and the desired this compound, requiring careful purification by fractional distillation or chromatography.
Logical Workflow for Protocol Validation
The following diagram illustrates the decision-making process for selecting the most suitable synthesis protocol based on experimental validation.
Caption: Workflow for Synthesis Protocol Validation.
Reaction Pathways
The following diagrams illustrate the chemical transformations for each of the described synthesis protocols.
Caption: Protocol 1 Reaction Pathway.
Caption: Protocol 2 Reaction Pathway.
Caption: Protocol 3 Reaction Pathway.
A Comparative Guide to Catalysts for Reactions of 1-(2-Bromoethyl)-3-methylbenzene
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalytic system is paramount for the efficient and selective functionalization of haloaromatics such as 1-(2-Bromoethyl)-3-methylbenzene. This guide provides a comparative overview of four major palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide presents the general principles, typical catalytic systems, and illustrative experimental protocols that serve as a foundational starting point for reaction optimization.
Comparative Overview of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for the success of any cross-coupling reaction. The following table summarizes the typical components for each of the four key reaction types, providing a framework for catalyst screening and selection.
| Reaction Type | Typical Palladium Pre-catalyst | Typical Ligands | Typical Bases | Typical Solvents | Typical Temperature (°C) |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos, BINAP | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF | 25 - 110 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos, XPhos, dppf | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Toluene, Dioxane, THF, Ethanol/Water | 25 - 100 |
| Heck Coupling | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃, BINAP | Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | 80 - 140 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos, SPhos | Et₃N, i-Pr₂NEt, Cs₂CO₃ (with CuI co-catalyst) | THF, DMF, Toluene, Amines | 25 - 100 |
Experimental Protocols: Illustrative Methodologies
The following sections provide detailed experimental protocols for each reaction type. These are generalized procedures based on common practices for aryl bromides and should be adapted and optimized for the specific substrate, this compound.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[3]
Illustrative Protocol for the amination of an aryl bromide with morpholine:
To a dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium pre-catalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand like XPhos (0.02 mmol, 2 mol%). Add anhydrous toluene (5 mL) and stir the mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5]
Illustrative Protocol for the coupling of an aryl bromide with 4-methoxyphenylboronic acid:
In a round-bottom flask, dissolve the aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a mixture of toluene (8 mL) and ethanol (2 mL).[6] Add an aqueous solution of sodium carbonate (2 M, 2 mL). The mixture is degassed and then heated to reflux (around 90 °C) under an inert atmosphere for 12-24 hours.[7] Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography.
Heck Coupling: Synthesis of Substituted Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8][9] The reaction typically requires a base to neutralize the hydrogen halide formed during the catalytic cycle.[10]
Illustrative Protocol for the coupling of an aryl bromide with styrene:
To a mixture of the aryl bromide (1.0 mmol), styrene (1.5 mmol), and a base such as triethylamine (1.5 mmol) in a sealed tube, add a palladium catalyst, for instance, palladium(II) acetate (0.02 mmol, 2 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).[10] Anhydrous DMF (5 mL) is added as the solvent. The reaction vessel is sealed and heated to 100-120 °C for 16-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ether. The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried and concentrated. The resulting residue is purified by column chromatography to yield the stilbene derivative.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst.[11]
Illustrative Protocol for the coupling of an aryl bromide with phenylacetylene:
To a solution of the aryl bromide (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent like THF or DMF (10 mL) are added a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst, typically CuI (0.04 mmol, 4 mol%).[12] A base, usually an amine like triethylamine or diisopropylethylamine (2.0 mmol), is then added. The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) under an inert atmosphere until completion. The reaction mixture is then filtered to remove the ammonium salt, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualizing Experimental Design and Logic
To aid in the conceptualization of the experimental process and catalyst selection, the following diagrams, generated using the DOT language, illustrate a general workflow and the logical considerations for choosing a catalytic system.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sctunisie.org [sctunisie.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 1-(2-Bromoethyl)-3-methylbenzene Purity
For researchers, scientists, and professionals in drug development, the verification of a chemical's purity is a foundational requirement for reliable experimental outcomes and regulatory compliance. This guide provides an objective comparison of spectroscopic methods for the purity assessment of 1-(2-Bromoethyl)-3-methylbenzene, a key intermediate in various organic syntheses. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative techniques to aid in selecting the most appropriate analytical approach.
Spectroscopic Purity Profile of this compound
Spectroscopic techniques are indispensable for the structural elucidation and purity evaluation of organic compounds. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC).
Expected Spectroscopic Data for this compound:
| Technique | Parameter | Expected Value/Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.2-6.9 ppm (m, 4H) | Aromatic protons of the benzene ring. |
| ~3.55 ppm (t, 2H) | Methylene protons adjacent to the bromine atom (-CH₂-Br). | ||
| ~3.15 ppm (t, 2H) | Methylene protons adjacent to the benzene ring (Ar-CH₂-). | ||
| ~2.3 ppm (s, 3H) | Methyl group protons on the benzene ring (-CH₃). | ||
| ¹³C NMR | Chemical Shift (δ) | ~138-126 ppm | Aromatic carbons. |
| ~39 ppm | Methylene carbon adjacent to the benzene ring (Ar-CH₂-). | ||
| ~33 ppm | Methylene carbon adjacent to the bromine atom (-CH₂-Br). | ||
| ~21 ppm | Methyl carbon (-CH₃). | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ | Aromatic C-H stretch. |
| 3000-2850 cm⁻¹ | Aliphatic C-H stretch. | ||
| 1600, 1480 cm⁻¹ | Aromatic C=C ring stretch. | ||
| 680-500 cm⁻¹ | C-Br stretch. | ||
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) | m/z 198 and 200 | Presence of bromine results in two peaks of nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes).[1] |
| Major Fragments | m/z 119 ([M-Br]⁺), 91 ([C₇H₇]⁺, tropylium ion). |
Comparison with Alternative Purity Analysis Methods
While spectroscopic methods provide detailed structural information, other analytical techniques are often used for quantitative purity assessment.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[2][3] | High resolution and sensitivity, excellent for quantification, and applicable to a wide range of compounds.[3] | Requires method development and specialized equipment.[2][3] |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in a gaseous mobile phase, with detection by a flame ionization detector.[2] | High separation efficiency for volatile compounds, robust and reliable for quantification.[4] | Not suitable for non-volatile or thermally labile compounds; less structural information than GC-MS.[2] |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte; highly accurate.[3] | Lower sensitivity compared to chromatographic methods; requires careful selection of internal standard and experimental parameters.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 5 seconds) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns with known data for the compound.
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: No specific preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the obtained spectrum with a reference spectrum if available.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.[1] The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify impurities by analyzing the mass spectra of other peaks and comparing them to a spectral library (e.g., NIST).[6]
Visualizations
Caption: Workflow for the spectroscopic purity analysis of this compound.
References
comparing the reactivity of 1-(2-Bromoethyl)-3-methylbenzene with its chloro- and iodo- analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(2-bromoethyl)-3-methylbenzene and its chloro- and iodo- analogs in nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for optimizing synthetic routes and developing novel therapeutics. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
Introduction
1-(2-Haloethyl)-3-methylbenzene and its analogs are valuable intermediates in organic synthesis. The halogenated ethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The choice of the halogen (chlorine, bromine, or iodine) significantly impacts the reactivity of the substrate, primarily due to the differing abilities of the halides to act as leaving groups. This guide will focus on the principles of SN2 reactions, which are typical for these primary benzylic-like halides.
Theoretical Background: The Role of the Leaving Group
In nucleophilic substitution reactions, the facility with which the leaving group departs is a key determinant of the reaction rate. A good leaving group is a species that is stable on its own. For the halides, the leaving group ability is inversely related to their basicity. Iodide (I⁻) is the weakest base among the common halides and is therefore the best leaving group. The order of leaving group ability is:
I⁻ > Br⁻ > Cl⁻
This trend directly correlates with the bond strength between the carbon and the halogen atom; the C-I bond is the weakest, and the C-Cl bond is the strongest among the three. Consequently, in SN2 reactions, the iodo-analog is expected to be the most reactive, followed by the bromo-, and then the chloro-analog.
Quantitative Data Summary
| Substrate | Halogen Leaving Group | Relative Rate Constant (k_rel) |
| 1-(2-Chloroethyl)-3-methylbenzene | Cl⁻ | 1 |
| This compound | Br⁻ | ~100 |
| 1-(2-Iodoethyl)-3-methylbenzene | I⁻ | ~300 |
Note: The relative rate constants are based on typical values for SN2 reactions of corresponding benzyl halides and are normalized to the chloro-analog.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic substitution reaction of this compound with sodium azide to form 1-(2-azidoethyl)-3-methylbenzene. This protocol can be adapted for the chloro- and iodo- analogs, with the expectation of significantly different reaction times.
Synthesis of 1-(2-azidoethyl)-3-methylbenzene
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
For the iodo-analog, the reaction is expected to be complete within a few hours.
-
For the bromo-analog, the reaction may require several hours to overnight.
-
For the chloro-analog, the reaction will be significantly slower and may require heating to proceed at a reasonable rate.
-
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(2-azidoethyl)-3-methylbenzene can be purified by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Relative reactivity of 1-(2-haloethyl)-3-methylbenzene analogs in S_N2 reactions.
Caption: Generalized experimental workflow for the synthesis of 1-(2-azidoethyl)-3-methylbenzene.
Conclusion
The reactivity of 1-(2-haloethyl)-3-methylbenzene analogs in SN2 reactions is directly governed by the nature of the halogen. The iodo-analog exhibits the highest reactivity due to the excellent leaving group ability of iodide, followed by the bromo- and then the chloro-analog. This predictable trend in reactivity is a fundamental principle in organic chemistry and is critical for the strategic design of synthetic pathways in research and drug development. The provided experimental protocol offers a practical starting point for the synthesis of derivatives from these versatile building blocks.
cost-benefit analysis of different synthetic routes to 1-(2-Bromoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Competing Synthetic Routes
The efficient synthesis of 1-(2-bromoethyl)-3-methylbenzene, a key building block in the development of various pharmaceutical compounds, necessitates a thorough evaluation of available synthetic methodologies. This guide provides a detailed cost-benefit analysis of two primary routes to this compound, offering experimental data and protocols to inform strategic decisions in a laboratory and industrial setting.
Executive Summary
Two principal synthetic pathways for the preparation of this compound are explored: the bromination of 2-(3-methylphenyl)ethanol and the anti-Markovnikov hydrobromination of 3-methylstyrene. While both routes are chemically feasible, they present distinct advantages and disadvantages concerning cost, yield, reaction time, and safety considerations. The hydrobromination of 3-methylstyrene emerges as a potentially more efficient and cost-effective method due to its high reported yields and milder reaction conditions. However, the selection of the optimal route will ultimately depend on the specific requirements and resource availability of the research or production team.
Quantitative Data Summary
The following table provides a comparative overview of the key quantitative metrics for the two synthetic routes.
| Parameter | Route 1: Bromination of 2-(3-methylphenyl)ethanol | Route 2: Anti-Markovnikov Hydrobromination of 3-methylstyrene |
| Starting Material | 2-(3-methylphenyl)ethanol | 3-methylstyrene |
| Reagents | Phosphorus tribromide (PBr₃) | Hydrogen bromide (HBr), Azobisisobutyronitrile (AIBN) |
| Estimated Yield | 60-80% (estimated) | ~95%[1] |
| Reaction Time | 1-3 hours | 4 hours[1] |
| Starting Material Cost (per gram) | ~$4.96 - $9.00[2][3] | ~$45.75 (for 95% purity)[4] |
| Reagent Cost | PBr₃: ~$6.33 - $12.24/g[5][6] | HBr (33% in acetic acid): ~$0.25 - |
| Key Advantages | Utilizes a readily available alcohol starting material. | High reported yield, milder reaction conditions. |
| Key Disadvantages | Potentially lower yields, use of corrosive and hazardous PBr₃. | Higher starting material cost, requires a radical initiator. |
Logical Workflow for Route Selection
Caption: A flowchart illustrating the decision-making process for selecting the optimal synthetic route.
Detailed Experimental Protocols
Route 1: Bromination of 2-(3-methylphenyl)ethanol
This route involves the conversion of the primary alcohol, 2-(3-methylphenyl)ethanol, to the corresponding alkyl bromide using phosphorus tribromide.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-methylphenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise to the stirred solution.[7] The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Note: While a specific yield for this reaction is not available in the reviewed literature, similar brominations of primary alcohols with PBr₃ typically afford yields in the range of 60-80%.
Route 2: Anti-Markovnikov Hydrobromination of 3-methylstyrene
This method utilizes a radical-initiated addition of hydrogen bromide to 3-methylstyrene, resulting in the desired anti-Markovnikov product. A similar reaction with styrene has been reported to proceed with a high yield of 95%.[1]
Experimental Protocol:
-
In a reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve 3-methylstyrene (1 equivalent) in a suitable solvent like n-heptane.[1]
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 1-5 mol%).
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr in a suitable solvent (e.g., acetic acid) dropwise at a controlled temperature, typically between room temperature and 80°C.[1]
-
Maintain the reaction at the chosen temperature for approximately 4 hours, monitoring the progress by TLC or GC.[1]
-
After the reaction is complete, wash the mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical transformations and the general laboratory workflow for the two synthetic routes.
Caption: Chemical transformation for the bromination of 2-(3-methylphenyl)ethanol.
Caption: Chemical transformation for the hydrobromination of 3-methylstyrene.
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
- 1. indiamart.com [indiamart.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(3-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 4. 3-Methylstyrene, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Phosphorus tribromide 99 7789-60-8 [sigmaaldrich.com]
- 6. Phosphorus tribromide 99.99+ trace metals 7789-60-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Application of 1-(2-Bromoethyl)-3-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1-(2-Bromoethyl)-3-methylbenzene, a substituted phenethyl bromide, serves as a valuable building block in organic synthesis, primarily for the introduction of the 3-methylphenethyl moiety into a variety of molecular scaffolds. This guide provides a comparative analysis of its applications, particularly in the synthesis of bioactive molecules, and presents alternative synthetic strategies. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.
Core Application: Alkylation of Nucleophiles
The primary utility of this compound lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. The presence of a bromine atom on the ethyl chain makes the terminal carbon electrophilic and susceptible to attack by a range of nucleophiles, including amines, alcohols (phenols), and carbanions. This reaction provides a straightforward method for incorporating the 3-methylphenethyl group, a structural motif found in various pharmacologically active compounds.
General Reaction Scheme:
Figure 1: General schematic for the alkylation of nucleophiles using this compound.
Synthesis of Bioactive Scaffolds: N-Alkylation of Amines
A significant application of this compound is in the N-alkylation of primary and secondary amines to yield N-(3-methylphenethyl)amines. This structural motif is present in a number of compounds with diverse biological activities.
Comparative Synthesis of N-(3-methylphenethyl)piperidine
N-phenethylpiperidines are a well-established class of compounds with potent analgesic properties, often targeting opioid receptors. The 3-methyl substitution on the phenethyl group can modulate the pharmacological profile of these molecules.
Table 1: Comparison of Synthetic Routes to N-(3-methylphenethyl)piperidine
| Precursor | Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| This compound | Direct N-Alkylation | Piperidine, K₂CO₃, Acetonitrile, Reflux | ~85-95 | High yield, straightforward procedure. | Requires the synthesis of the bromoethyl precursor. |
| 3-Methylphenylacetaldehyde | Reductive Amination | Piperidine, NaBH(OAc)₃, Dichloroethane | ~70-85 | One-pot procedure from the corresponding aldehyde. | The aldehyde can be prone to side reactions. |
| 3-Methylphenethyl alcohol | Mitsunobu Reaction | Piperidine, PPh₃, DIAD | ~60-80 | Mild conditions, suitable for sensitive substrates. | Stoichiometric amounts of phosphine oxide waste. |
Experimental Protocol: N-Alkylation of Piperidine
-
To a solution of piperidine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-methylphenethyl)piperidine.
Figure 2: Workflow for the synthesis of N-(3-methylphenethyl)piperidine.
Synthesis of Ether Derivatives: Williamson Ether Synthesis
This compound can also be employed in the Williamson ether synthesis to form 3-methylphenethyl ethers. This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile.
Comparative Synthesis of 1-(2-Phenoxyethyl)-3-methylbenzene
Table 2: Comparison of Synthetic Routes to 1-(2-Phenoxyethyl)-3-methylbenzene
| Precursor | Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| This compound | Williamson Ether Synthesis | Phenol, K₂CO₃, Acetone, Reflux | ~90 | High yield, common and reliable method. | Potential for O- vs. C-alkylation with some phenols. |
| 3-Methylphenethyl alcohol | Mitsunobu Reaction | Phenol, PPh₃, DIAD | ~75-85 | Mild conditions. | Generates stoichiometric phosphine oxide waste. |
Experimental Protocol: Williamson Ether Synthesis with Phenol
-
To a solution of phenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent and wash with aqueous sodium hydroxide to remove unreacted phenol.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 1-(2-phenoxyethyl)-3-methylbenzene.
Figure 3: Synthetic workflow for 1-(2-phenoxyethyl)-3-methylbenzene.
Alternative Precursors for the 3-Methylphenethyl Moiety
While this compound is a reliable precursor, other starting materials can also be utilized to introduce the 3-methylphenethyl group. The choice of precursor often depends on the availability of starting materials, the desired reaction conditions, and the functional group tolerance of the substrate.
Table 3: Alternative Precursors and their Applications
| Precursor | Synthetic Transformation | Target Moiety | Typical Applications |
| 3-Methylphenylacetic acid | Reduction and subsequent functionalization | 3-Methylphenethyl | Synthesis of amides, esters, and alcohols. |
| 3-Methylbenzaldehyde | Wittig reaction followed by reduction | 3-Methylphenethyl | Carbon chain extension to form the ethyl group. |
| 3-Methylstyrene | Hydroboration-oxidation or other additions | 3-Methylphenethyl | Introduction of functional groups on the ethyl chain. |
The selection of the most appropriate synthetic route will depend on a comprehensive evaluation of factors such as the overall yield, step economy, cost of reagents, and the specific requirements of the target molecule. This guide provides a foundational comparison to aid in this decision-making process.
A Comparative Guide to the Synthesis of 1-(2-Bromoethyl)-3-methylbenzene: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing the Environmental Impact of Synthetic Routes
The synthesis of 1-(2-bromoethyl)-3-methylbenzene, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be approached through several synthetic pathways. This guide provides a comparative analysis of three distinct routes, with a focus on their environmental impact, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary information to select a synthesis strategy that is not only efficient but also aligns with the principles of green chemistry.
Comparison of Synthesis Routes
The selection of a synthetic route involves a trade-off between yield, reaction conditions, and environmental footprint. Here, we compare three potential methods for the synthesis of this compound:
-
Route A: Bromination of 2-(3-methylphenyl)ethanol. This classic approach involves the conversion of a primary alcohol to an alkyl bromide. Two common reagents for this transformation are phosphorus tribromide (PBr₃) and the Appel reaction (using CBr₄/PPh₃).
-
Greener Alternative to Route A: Oxidative Bromination. A more environmentally benign variation of Route A employs a hydrogen peroxide/hydrobromic acid (H₂O₂/HBr) system. This method avoids the use of harsher brominating agents.
-
Route B: Anti-Markovnikov Hydrobromination of 3-methylstyrene. This route involves the addition of hydrogen bromide to an alkene in the presence of radical initiators, such as peroxides.
A summary of the key performance and environmental metrics for each route is presented in the table below.
| Metric | Route A1: From Alcohol (using PBr₃) | Route A2: From Alcohol (Appel Reaction) | Greener Alternative (H₂O₂/HBr) | Route B: From Alkene (Anti-Markovnikov) |
| Starting Material | 2-(3-methylphenyl)ethanol | 2-(3-methylphenyl)ethanol | 2-(3-methylphenyl)ethanol | 3-methylstyrene |
| Primary Reagents | PBr₃ | CBr₄, PPh₃ | H₂O₂, HBr | HBr, Peroxide (e.g., AIBN) |
| Typical Yield | Moderate to High | High | Good to High | High[1] |
| Reaction Conditions | Mild | Mild | Mild, Aqueous | Mild, Radical Initiation |
| Key Byproducts | Phosphorous acid | Triphenylphosphine oxide, CHBr₃ | Water | - |
| Atom Economy | Moderate | Low | High | High |
| Environmental Factor (E-factor) | Moderate | High | Low | Low |
| Key Hazards | PBr₃ is corrosive and reacts violently with water. | CBr₄ is toxic and an ozone-depleting substance. PPh₃ is an irritant. | H₂O₂ is a strong oxidizer. HBr is corrosive. | Peroxides can be explosive. HBr is corrosive. |
| Waste Stream | Acidic phosphorus-containing waste. | Organophosphorus and halogenated organic waste. | Aqueous, with potential for neutralization. | Minimal organic waste. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route A1: Synthesis from 2-(3-methylphenyl)ethanol using Phosphorus Tribromide (PBr₃)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-(3-methylphenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.33-0.5 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and slowly pour it over crushed ice.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Greener Alternative: Synthesis from 2-(3-methylphenyl)ethanol using H₂O₂/HBr
Procedure:
-
To a solution of 2-(3-methylphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., dioxane or an aqueous medium), add hydrobromic acid (HBr) (e.g., 48% aqueous solution, 2-4 equivalents).[2][3][4]
-
To this stirred mixture, add hydrogen peroxide (H₂O₂) (e.g., 30% aqueous solution, 2-4 equivalents) dropwise at room temperature.[2][3]
-
Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Route B: Synthesis from 3-methylstyrene via Anti-Markovnikov Hydrobromination
Procedure:
-
Dissolve 3-methylstyrene (1 equivalent) in a suitable solvent (e.g., a non-polar solvent like hexane or in the absence of solvent).
-
Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount).
-
Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in a non-polar solvent. The reaction should be carried out under an inert atmosphere.[5]
-
The reaction can be initiated by UV light or gentle heating.[1]
-
Monitor the reaction progress by GC or TLC. The reaction is typically fast.
-
Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any excess HBr.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and decision-making process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Decision pathway for selecting a synthesis route.
References
- 1. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 2. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - anit-markovnikov HBr - Powered by XMB 1.9.11 [sciencemadness.org]
Safety Operating Guide
Proper Disposal of 1-(2-Bromoethyl)-3-methylbenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Immediate Implementation
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2-Bromoethyl)-3-methylbenzene, a halogenated organic compound. Adherence to these procedures is critical for minimizing health risks and environmental impact.
Immediate Safety Precautions
Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound and related compounds. This substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Item | Material/Standard |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible material |
| Body Protection | Laboratory Coat | Standard |
| Respiratory | Use in well-ventilated area/fume hood | NIOSH-approved respirator if ventilation is inadequate |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste.[4][5] It is imperative to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively.[6]
-
Waste Segregation :
-
Container Selection and Labeling :
-
Use a compatible, non-leaking container with a secure screw-on cap.[7][8][9]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations or chemical formulas.[7]
-
If mixing with other compatible halogenated solvents, list all components on the label.[4][7]
-
-
Waste Accumulation :
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
Store the waste container in a designated satellite accumulation area that is in a well-ventilated and cool location, away from sources of ignition.[7][10]
-
Ensure the satellite accumulation area has appropriate secondary containment to capture any potential leaks.
-
-
Requesting Disposal :
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.
-
Do not accumulate large quantities of waste. It is recommended to have waste removed on a regular basis.[7]
-
Spill Management
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, utilizing fume hoods to exhaust vapors.
-
Contain and Absorb : Use an inert absorbent material, such as vermiculite or sand, to soak up the liquid.
-
Collect and Dispose : Carefully collect the absorbent material and place it in a designated, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Seek Assistance : For large spills, contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 1-(2-Bromoethyl)-3-methylbenzene
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 1-(2-Bromoethyl)-3-methylbenzene in a laboratory setting. This guide provides detailed, procedural instructions to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these guidelines, you can mitigate risks and maintain a safe research environment.
Hazard Analysis and Risk Assessment
This compound is a chemical compound that presents several health hazards. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Understanding these risks is the first step in implementing effective safety measures.
| Hazard | GHS Classification | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
| Flammability | Category 4 | Combustible liquid.[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this substance.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Disposable nitrile gloves should be changed immediately upon contamination. | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are also required. | Protects skin from accidental exposure.[4][5] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not sufficient, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., Filter A-(P2)) should be used. | Prevents respiratory tract irritation.[2][3] |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram illustrates the sequential workflow for safely handling this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
| Step | Procedure | Rationale |
| Waste Segregation | Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." Never mix with non-halogenated waste.[6] | Ensures proper treatment and disposal, and manages costs effectively. |
| Container Labeling | The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." | Complies with regulations and informs waste handlers of the contents. |
| Storage | Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. | Prevents accidental spills and reactions. |
| Professional Disposal | Arrange for the collection and disposal of the hazardous waste by a certified environmental services company. | Ensures safe and compliant disposal according to local, state, and federal regulations.[7] |
In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Absorb the spill with an inert material, such as Chemizorb®, and place it in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department immediately.
References
- 1. This compound | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
